1-(2-Chloro-6-hydroxyphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSSVKYJPIADHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343949 | |
| Record name | 1-(2-Chloro-6-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55736-04-4 | |
| Record name | 1-(2-Chloro-6-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS No. 55736-04-4). It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. This document details its physicochemical characteristics, spectral data, synthesis protocols, and its application in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
This compound is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom, a hydroxyl group, and an acetyl group. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55736-04-4 | [1][2] |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 225.4 °C at 760 mmHg | [2] |
| Melting Point | Not explicitly found in search results | |
| Solubility | No quantitative data available |
Spectral Data
The following tables summarize the key spectral data for the characterization of this compound. While specific spectral data with explicit peak assignments for this exact compound were not found in the provided search results, the expected regions and types of signals based on its structure and data from analogous compounds are described.
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetyl) | ~2.5 | Singlet | N/A |
| Aromatic CH | 6.8 - 7.5 | Multiplet | |
| OH | ~5.0 - 12.0 (broad) | Singlet | N/A |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~200 |
| Aromatic C-Cl | ~130 |
| Aromatic C-OH | ~155 |
| Aromatic CH | 115 - 140 |
| CH₃ | ~25-30 |
Table 4: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ketone) | 1650 - 1700 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (phenol) | 1200 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Table 5: Predicted Mass Spectrometry Data
| Fragment | m/z | Comments |
| [M]⁺ | 170/172 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M - CH₃]⁺ | 155/157 | Loss of the methyl group from the acetyl moiety. |
| [M - COCH₃]⁺ | 127/129 | Loss of the acetyl group. |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported.
Method A: From 2-Amino-6-chloro-acetophenone
This method involves the diazotization of the amino group followed by hydrolysis to the hydroxyl group.[1]
Method B: From 2-Chloro-6-hydroxybenzonitrile
This protocol details the synthesis via a Grignard reaction.[1]
Reagents and Materials:
-
2-Chloro-6-hydroxybenzonitrile
-
Methylmagnesium bromide solution (e.g., 1.4 M in toluene/THF)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane (DCM)
-
Hexane
-
Water
-
Argon (or other inert gas)
-
Standard laboratory glassware for inert atmosphere reactions
-
Sealed tube for heating
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Under an argon atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Slowly add a solution of methylmagnesium bromide in toluene/THF (e.g., 1.4 M, 6.4 mL, 9 mmol) to the reaction mixture. Gas evolution will be observed.
-
Stir the mixture at room temperature until the gas evolution ceases.
-
Transfer the reaction mixture to a sealed tube and heat at 65 °C overnight with stirring.
-
After cooling to room temperature, quench the reaction by the careful addition of water.
-
Acidify the mixture with an aqueous solution of hydrochloric acid.
-
Extract the organic layer with dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (e.g., 1:1) to yield this compound.
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Spiropiperidine-based SCD1 Inhibitors
This compound is a crucial precursor in the multi-step synthesis of spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. The general synthetic strategy involves the reaction of the phenolic hydroxyl group and the acetyl group to form a spirocyclic core.
Caption: General workflow for the synthesis of SCD1 inhibitors.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three key functional groups:
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This reactivity is central to its use in forming ether linkages, as seen in the synthesis of spiropiperidine derivatives.
-
Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation and alkylation reactions.
-
Aromatic Ring and Chloro Substituent: The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the hydroxyl, acetyl, and chloro groups influencing the position of substitution. The chloro group is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active molecules, particularly in the development of SCD1 inhibitors. This guide has summarized its key chemical and physical properties, provided an overview of its spectral characteristics, and detailed experimental protocols for its synthesis and application. The provided information aims to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.
References
1-(2-Chloro-6-hydroxyphenyl)ethanone CAS 55736-04-4
An In-Depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS 55736-04-4): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, CAS 55736-04-4, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its chemical and physical properties, spectroscopic profile, and established synthesis protocols. A significant focus is placed on its application as a crucial building block in the development of novel therapeutics, particularly as a precursor for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and visual workflows to support advanced research and development activities.
Chemical and Physical Properties
This compound is an aromatic ketone characterized by a phenyl ring substituted with chloro, hydroxyl, and acetyl groups.[1] These functional groups make it a versatile reagent in organic synthesis.[1] Typically supplied as an off-white to yellow solid, its purity ranges from 95% to 98%, suitable for demanding synthetic applications.[1]
| Property | Value | Source(s) |
| CAS Number | 55736-04-4 | [2][3][4][5] |
| Molecular Formula | C₈H₇ClO₂ | [1][4] |
| Molecular Weight | 170.59 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Off-white to yellow solid | [1] |
| Boiling Point | 225.4 °C | [1] |
| Purity | 95% to 98% | [1] |
| PubChem CID | 593415 | [4] |
| MDL Number | MFCD00218550 | [4] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature. While specific datasets are proprietary to various suppliers, the expected spectral characteristics are summarized below. A proton NMR (¹H NMR) spectrum is available for viewing at ChemicalBook.[6]
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, a singlet for the acetyl (methyl) protons, and a broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the aromatic carbons (both substituted and unsubstituted), the carbonyl carbon of the ketone, and the methyl carbon of the acetyl group. |
| IR Spectroscopy | Characteristic absorption bands are expected for the O-H stretch (broad, ~3400 cm⁻¹), the C=O stretch of the ketone (~1650-1700 cm⁻¹), C-Cl stretch, and vibrations associated with the aromatic ring. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) is expected at m/z 170, with a characteristic M+2 isotopic peak at m/z 172 (approximately 1/3 the intensity) due to the presence of the ³⁷Cl isotope. Common fragmentation would involve the loss of the acetyl group (•COCH₃). |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through multiple routes. The most prominently documented methods are detailed below.
Synthesis from 2-Chloro-6-hydroxybenzonitrile
A common laboratory-scale synthesis involves the Grignard reaction of 2-chloro-6-hydroxybenzonitrile with methylmagnesium bromide.[2] This method provides a direct route to the desired acetophenone.
Caption: Synthesis workflow from 2-chloro-6-hydroxybenzonitrile.
Alternative Synthesis from 2-Amino-6-chloro-acetophenone
An alternative route involves the diazotization of 2-amino-6-chloro-acetophenone.[2] The resulting diazonium salt is subsequently hydrolyzed to yield the final product with a reported yield of 55%.[2]
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a vital precursor and key building block in the synthesis of complex, biologically active molecules.[1]
Precursor for Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors
The most significant application of this compound is in the synthesis and structure-activity relationship (SAR) studies of novel inhibitors targeting Stearoyl-CoA Desaturase-1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Overexpression of SCD1 is implicated in various metabolic diseases, including obesity, insulin resistance, and certain cancers, making it a promising therapeutic target. Inhibitors derived from this compound, such as certain spiropiperidine-based compounds, block this pathway.[2]
Caption: The SCD1 metabolic pathway and point of inhibition.
Experimental Protocols
Detailed Synthesis Protocol (from 2-Chloro-6-hydroxybenzonitrile)
This protocol is adapted from methodologies reported in the literature.[2]
Materials:
-
2-chloro-6-hydroxybenzonitrile (1 equivalent)
-
Methylmagnesium bromide solution (1.4 M in toluene/THF, 2.25 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Aqueous hydrochloric acid (HCl)
-
Water
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous THF (10 mL) in a reaction vessel under an inert argon atmosphere.[2]
-
Slowly add the methylmagnesium bromide solution (6.4 mL, 9 mmol) to the reaction mixture. Note: Gas evolution will be observed.[2]
-
Stir the mixture at room temperature until the gas evolution ceases.[2]
-
Transfer the reaction mixture to a sealed tube and stir overnight at 65°C.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully quench with water.[2]
-
Acidify the mixture with aqueous HCl.[2]
-
Extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a dichloromethane/hexane (1:1) mixture as the eluent, to yield this compound.[2] Reported yield is approximately 15%.[2]
General Workflow for Inhibitor Development and Screening
The development of a novel drug candidate from a starting intermediate like this compound follows a multi-stage process.
Caption: General workflow for drug discovery and development.
Safety and Handling
As with all chlorinated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 55736-04-4 [chemicalbook.com]
- 3. This compound | 55736-04-4 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. 55736-04-4 | 2'-클로로-6'-하이드록시아세토페논 | 2'-Chloro-6'-hydroxyacetophenone - Capot 화학 [capotchem.com]
- 6. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS No. 55736-04-4). This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, most notably as a precursor to novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD-1) inhibitors.[1][2] This document collates available quantitative data, details experimental protocols for its synthesis and characterization, and visualizes its relevance in a key biological pathway.
Molecular Structure and Chemical Properties
This compound, also known as 2'-Chloro-6'-hydroxyacetophenone, is an aromatic ketone. The molecule consists of an acetophenone core with a hydroxyl group and a chlorine atom substituted at the ortho positions (positions 2 and 6) of the phenyl ring.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | Inferred from Structure |
| Molecular Weight | 170.59 g/mol | --INVALID-LINK-- |
| CAS Number | 55736-04-4 | --INVALID-LINK-- |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Boiling Point | 225.4 °C (Predicted) | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | General Supplier Data |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 12.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~7.2 - 7.4 | Triplet | 1H | Aromatic H (para to -OH) |
| ~6.9 - 7.1 | Doublet | 1H | Aromatic H (ortho to -Cl) |
| ~6.8 - 7.0 | Doublet | 1H | Aromatic H (ortho to -OH) |
| ~2.6 | Singlet | 3H | Acetyl -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~203 | Carbonyl C=O |
| ~158 | Aromatic C-OH |
| ~135 | Aromatic C-Cl |
| ~133 | Aromatic CH (para to -OH) |
| ~120 | Aromatic C-C=O |
| ~118 | Aromatic CH (ortho to -Cl) |
| ~116 | Aromatic CH (ortho to -OH) |
| ~28 | Acetyl -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 (broad) | O-H stretch | Phenolic -OH |
| ~3100 | C-H stretch | Aromatic C-H |
| ~1680 | C=O stretch | Ketone |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol |
| ~750 | C-Cl stretch | Aryl Chloride |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 170/172 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |
| 155/157 | [M - CH₃]⁺ |
| 127/129 | [M - COCH₃]⁺ |
| 99 | [M - COCH₃ - Cl]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported.
Method 1: Grignard Reaction with a Nitrile [2]
This protocol involves the reaction of 2-chloro-6-hydroxybenzonitrile with a Grignard reagent.
-
Materials: 2-chloro-6-hydroxybenzonitrile (614 mg, 4 mmol), methylmagnesium bromide in toluene/THF (1.4 M, 6.4 mL, 9 mmol), tetrahydrofuran (THF, 10 mL), dichloromethane (DCM), hexane, water, aqueous hydrochloric acid.
-
Procedure:
-
Dissolve 2-chloro-6-hydroxybenzonitrile in THF (10 mL) in a flask under an argon atmosphere.
-
Slowly add the solution of methylmagnesium bromide. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature until gas evolution ceases.
-
Transfer the mixture to a sealed tube and stir overnight at 65°C.
-
After completion, quench the reaction with water and acidify with aqueous hydrochloric acid.
-
Extract the organic layer containing the product with dichloromethane.
-
Purify the product by column chromatography using a dichloromethane/hexane (1:1) eluent to yield this compound.
-
Method 2: Diazotization of an Amine [2]
This method involves the diazotization of 2-amino-6-chloro-acetophenone, followed by the hydrolysis of the resulting diazonium salt. A detailed, step-by-step protocol for this specific reaction is not fully described in the available literature but would follow the general principles of Sandmeyer-type reactions.
Spectroscopic Characterization Protocols
The following are standard protocols for the spectroscopic analysis of acetophenone derivatives, applicable to this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher spectrometer. A typical acquisition would involve a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Record the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is recorded and automatically subtracted.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge (m/z) ratio.
-
Application in Drug Development: SCD-1 Inhibition Pathway
This compound is a valuable building block for synthesizing inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1). SCD-1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is vital for the synthesis of lipids like triglycerides and phospholipids. In various cancer cells, SCD-1 is overexpressed, leading to increased MUFA production which promotes cell proliferation and survival. Inhibiting SCD-1 disrupts this pathway, leading to an accumulation of SFAs, which can induce cellular stress (ER stress) and trigger apoptosis (programmed cell death), thereby reducing tumor growth.
Caption: Logical workflow from the intermediate to the inhibition of the SCD-1 pathway.
Logical Relationships and Experimental Workflow
The development and characterization of this compound follow a standard logical progression in chemical research, from synthesis to application as a building block.
Caption: Standard experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the Synthesis Precursors of 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 1-(2-chloro-6-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. This document details established experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams for clarity.
Core Synthetic Strategies
The synthesis of this compound is principally achieved through two primary routes:
-
Grignard Reaction: This approach involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with 2-chloro-6-hydroxybenzonitrile.
-
Diazotization: This method utilizes the diazotization of 2-amino-6-chloro-acetophenone, followed by hydrolysis of the resulting diazonium salt.
A third potential, though less specifically documented route, involves the Fries Rearrangement of a suitable acetylated precursor.
Synthesis Route 1: Grignard Reaction of 2-Chloro-6-hydroxybenzonitrile
This route offers a direct method for the introduction of the acetyl group to the phenolic precursor.
Precursor: 2-Chloro-6-hydroxybenzonitrile
The synthesis of the nitrile precursor is a critical first step. A common method for the synthesis of related benzonitriles involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from established laboratory procedures.
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-hydroxybenzonitrile | 153.56 | 614 mg | 4 mmol |
| Methylmagnesium bromide (1.4 M in Toluene/THF) | - | 6.4 mL | 9 mmol |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Aqueous Hydrochloric Acid | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
A solution of 2-chloro-6-hydroxybenzonitrile (614 mg, 4 mmol) in tetrahydrofuran (10 mL) is prepared under an argon atmosphere.
-
A 1.4 M solution of methylmagnesium bromide in toluene/THF (6.4 mL, 9 mmol) is slowly added to the nitrile solution. Gas evolution is observed.
-
The reaction mixture is stirred at room temperature until gas evolution ceases.
-
The mixture is then transferred to a sealed tube and heated to 65°C overnight with stirring.
-
After cooling, the reaction is quenched by the addition of water and acidified with aqueous hydrochloric acid.
-
The organic layer is extracted with dichloromethane.
-
The product is purified by column chromatography using a 1:1 mixture of dichloromethane and hexane as the eluent.
Yield:
| Product | Theoretical Yield (mg) | Actual Yield (mg) | Percentage Yield (%) |
| This compound | 682.4 | 100 | 15 |
Experimental Workflow
Synthesis Route 2: Diazotization of 2-Amino-6-chloro-acetophenone
This classical route in aromatic chemistry provides an alternative pathway to the target molecule.
Precursor: 2-Amino-6-chloro-acetophenone
The synthesis of this amino ketone precursor is a key initial step. It can be prepared from appropriate starting materials through methods such as the reduction of a nitro group or amination of a halogenated acetophenone.
General Experimental Protocol: Synthesis of this compound via Diazotization
This protocol outlines the general steps for the diazotization and subsequent hydrolysis.
Reaction:
-
Diazotization: 2-amino-6-chloro-acetophenone + NaNO₂ + H⁺ -> [Diazonium Salt]
-
Hydrolysis: [Diazonium Salt] + H₂O -> this compound + N₂ + H⁺
General Procedure:
-
2-Amino-6-chloro-acetophenone is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The resulting diazonium salt solution is then heated to facilitate hydrolysis, leading to the evolution of nitrogen gas and the formation of the hydroxyl group.
-
The product is then isolated through extraction and purified.
Reported Yield:
| Product | Percentage Yield (%) |
| This compound | 55 |
Conceptual Workflow for Diazotization
Synthesis Route 3: Fries Rearrangement (Proposed)
Proposed Precursor: 2-Chloro-6-acetoxyphenyl acetate
This precursor could be synthesized by the acetylation of 2-chlororesorcinol.
Proposed Experimental Protocol: Fries Rearrangement
This hypothetical protocol is based on general procedures for the Fries rearrangement.
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity |
| 2-Chloro-6-acetoxyphenyl acetate | 214.61 | 10 mmol |
| Aluminum chloride (AlCl₃) | 133.34 | 12 mmol |
| Nitrobenzene (solvent) | 123.11 | 50 mL |
| Aqueous Hydrochloric Acid | - | As needed |
| Dichloromethane | 84.93 | As needed |
Proposed Procedure:
-
Anhydrous aluminum chloride (12 mmol) is suspended in nitrobenzene (50 mL) under an inert atmosphere.
-
2-Chloro-6-acetoxyphenyl acetate (10 mmol) is added to the suspension.
-
The reaction mixture is heated to a temperature that favors ortho migration, typically in the range of 120-160°C. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with dichloromethane.
-
The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.
Logical Relationship for Fries Rearrangement
References
An In-depth Technical Guide on the Solubility of 1-(2-Chloro-6-hydroxyphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(2-Chloro-6-hydroxyphenyl)ethanone. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes qualitative solubility information and quantitative data for structurally related compounds to offer valuable context and predictive insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers in generating their own data.
Introduction to this compound
This compound, with the CAS number 55736-04-4, is an organic compound that belongs to the class of substituted acetophenones. Its chemical structure features a phenyl ring substituted with a chlorine atom, a hydroxyl group, and an acetyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. For instance, it has been utilized in the synthesis of spiropiperidine-based stearoyl-CoA desaturase-1 inhibitors[1]. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.
Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The information available is generally qualitative, indicating that it is soluble in many organic solvents.
To provide a useful reference for researchers, the following table summarizes the available qualitative information and presents quantitative solubility data for structurally similar compounds. This comparative data can help in estimating the solubility behavior of this compound. The included compounds are the parent compound 2'-Hydroxyacetophenone and the isomers 4'-Chloro-2'-hydroxyacetophenone and 5'-Chloro-2'-hydroxyacetophenone.
Disclaimer: The quantitative data presented below is for structurally related compounds and should be used as a reference for estimation purposes only. Experimental determination is recommended for precise solubility values of this compound.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Reference |
| This compound | Organic Solvents | Not Specified | Soluble | Qualitative | General knowledge |
| 2'-Hydroxyacetophenone | Water | 22 | 10 g/L | Quantitative | [2] |
| 2'-Hydroxyacetophenone | Chloroform | Not Specified | Slightly Soluble | Qualitative | [3] |
| 2'-Hydroxyacetophenone | Methanol | Not Specified | Slightly Soluble | Qualitative | [3] |
| 5'-Chloro-2'-hydroxyacetophenone | Benzene | Not Specified | Dipole moment evaluated in solution | Implied Soluble | [4] |
Note: The lack of specific data points in the table highlights the gap in the current scientific literature.
Factors Influencing Solubility
The solubility of a compound like this compound is governed by several factors, including the physicochemical properties of both the solute and the solvent, as well as external conditions. The interplay of these factors determines the extent to which the compound will dissolve.
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for research and development. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound in an organic solvent.
The shake-flask method is a widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6][7]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[8][9]
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Vials with screw caps
-
Constant temperature shaker
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Volumetric pipette
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution and allow the excess solid to settle.
-
Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.
-
Evaporation: Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or by gentle heating in a drying oven at a temperature below the melting point of the solute.
-
Drying: Once the solvent has completely evaporated, place the dish in a drying oven or vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the solid residue divided by the volume of the solution taken.
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution (L)
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: General experimental workflow for determining the solubility of a solid compound.
References
- 1. This compound | 55736-04-4 [chemicalbook.com]
- 2. cir-safety.org [cir-safety.org]
- 3. 2-HYDROXYACETOPHENONE | 582-24-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
Spectroscopic Profile of 1-(2-Chloro-6-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate 1-(2-chloro-6-hydroxyphenyl)ethanone (CAS No: 55736-04-4). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of novel therapeutic agents.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
¹H NMR Spectroscopic Data
While a publicly available spectrum with peak assignments was not located in the conducted research, typical chemical shifts for the protons of this compound in a solvent like CDCl₃ are anticipated based on the analysis of similar structures. The expected proton environments are the methyl group of the ethanone moiety, the three aromatic protons, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (ethanone) | 2.6 - 2.8 | Singlet (s) | N/A |
| Ar-H | 6.8 - 7.5 | Multiplet (m) | - |
| -OH | 5.0 - 7.0 (broad) | Singlet (s) | N/A |
Note: The exact chemical shifts of the aromatic protons would require a detailed spectral analysis, including 2D NMR techniques, for unambiguous assignment. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopic Data
A ¹³C NMR spectrum for this compound was not directly available. However, based on data from substituted acetophenones, the following chemical shifts are predicted.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethanone) | 28 - 32 |
| C=O (ketone) | 198 - 205 |
| Ar-C-Cl | 130 - 135 |
| Ar-C-OH | 155 - 160 |
| Ar-C (quaternary, acetyl) | 135 - 140 |
| Ar-CH | 115 - 130 |
Note: These are predicted values. Actual experimental data is required for confirmation.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching, broad (H-bonded) | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic, -CH₃) | Stretching | 2850 - 3000 |
| C=O (ketone) | Stretching | 1680 - 1700 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (hydroxyl) | Stretching | 1200 - 1300 |
| C-Cl (chloro) | Stretching | 600 - 800 |
Mass Spectrometry (MS) Data
The mass spectrum of this compound would be characterized by its molecular ion peak and specific fragmentation patterns. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected.
| m/z Value | Interpretation |
| 170/172 | Molecular ion [M]⁺ and [M+2]⁺ |
| 155/157 | Loss of methyl group (-CH₃) |
| 127/129 | Loss of acetyl group (-COCH₃) |
| 99 | Further fragmentation |
Note: The relative intensities of the fragments would depend on the ionization energy and the specific mass spectrometer used.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 or 32.
-
Mode: Transmittance or Absorbance.
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the characteristic absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
GC-MS Parameters (Illustrative):
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40 - 400 m/z.
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak.
-
Propose structures for the major fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Logical flow for the assignment of ¹H and ¹³C NMR signals.
An In-depth Technical Guide on the Reactivity and Stability of 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloro-6-hydroxyphenyl)ethanone, a substituted aromatic ketone, serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. Its trifunctional nature, featuring a reactive ketone, a phenolic hydroxyl group, and a chlorinated aromatic ring, dictates its chemical behavior and stability profile. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols, and a visualization of a relevant biological pathway to inform its application in research and drug development.
Introduction
This compound, also known as 2'-Chloro-6'-hydroxyacetophenone, is a chemical entity of growing interest in medicinal chemistry. Its structure is foundational for the synthesis of more complex molecules, including inhibitors of stearoyl-CoA desaturase-1 (SCD1), an enzyme implicated in various metabolic diseases. A thorough understanding of its reactivity and stability is paramount for its efficient utilization in multi-step syntheses and for ensuring the quality and shelf-life of resulting products. This document collates available data on its chemical transformations and degradation pathways.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three key functional groups: the acetyl group, the phenolic hydroxyl group, and the chloro-substituted phenyl ring. While specific quantitative reactivity data for this exact isomer is limited in the public domain, data for the closely related isomer, 2-Chloro-1-(2-hydroxyphenyl)ethanone, provides valuable insights into its expected chemical behavior.
Reactions at the Carbonyl Group
The ketone functionality is susceptible to reduction to a secondary alcohol.
-
Reduction: The carbonyl group can be readily reduced using standard reducing agents. Sodium borohydride (NaBH₄) in an alcohol solvent offers a mild and selective method, while more potent reagents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation.
Reactions at the Phenolic Hydroxyl Group
The acidic phenolic proton and the nucleophilic phenoxide ion are central to the reactivity of the hydroxyl group.
-
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type structures under appropriate conditions.
Reactions involving the Chlorine Atom
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated. However, the acetyl group introduces an alpha-carbon that is susceptible to nucleophilic attack. For the related isomer, 2-Chloro-1-(2-hydroxyphenyl)ethanone, the chlorine is on the acetyl methyl group, making it a reactive α-haloketone.
-
Nucleophilic Substitution: The chlorine atom on the acetyl group of the isomer 2-Chloro-1-(2-hydroxyphenyl)ethanone is readily displaced by a variety of nucleophiles. This reaction is a versatile method for introducing diverse functionalities.
Intramolecular Reactions
The ortho-positioning of the hydroxyl and acetyl groups can facilitate intramolecular cyclization reactions, particularly under basic conditions, leading to the formation of heterocyclic systems like benzofurans.
Quantitative Reactivity Data
The following table summarizes quantitative data for reactions of the closely related isomer, 2-Chloro-1-(2-hydroxyphenyl)ethanone, which can be considered indicative of the reactivity of this compound.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
| Reduction of Carbonyl | NaBH₄, THF or Ethanol, 0-25°C | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 90 | [1] |
| LiAlH₄, THF or Ethanol, 0-25°C | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 95 | [1] | |
| Oxidation of Phenol | KMnO₄, H₂SO₄, 60°C, 6h | 2-Hydroxybenzoquinone | 62 | [1] |
| Nucleophilic Substitution | NH₃, MeOH, RT | 2-Amino-1-(2-hydroxyphenyl)ethanone | 85 | [1] |
| NaOMe, CH₂Cl₂, 0°C | 2-Methoxy-1-(2-hydroxyphenyl)ethanone | 78 | [1] |
Chemical Stability
Hydrolytic Stability
-
Acidic Conditions: The molecule is expected to be relatively stable under mild acidic conditions. The ether linkage that could be formed via intramolecular cyclization is generally stable to acid hydrolysis.
-
Basic Conditions: In the presence of a base, deprotonation of the phenolic hydroxyl group can facilitate intramolecular nucleophilic attack on the carbon bearing the chlorine (if it were on the acetyl group as in the isomer), leading to the formation of a benzofuranone derivative. This represents a potential degradation pathway. The phenoxide is also more susceptible to oxidation under basic conditions.
Oxidative Stability
The phenolic hydroxyl group is susceptible to oxidation, which can be promoted by oxidizing agents, light, and the presence of metal ions. This can lead to the formation of colored degradation products, such as quinones.
Photostability
Substituted acetophenones can absorb UV light, potentially leading to photochemical reactions. The presence of the hydroxyl group may influence the photolytic degradation pathway through processes like excited-state intramolecular proton transfer. Photostability testing according to ICH Q1B guidelines would be necessary to fully characterize its behavior upon light exposure.
Thermal Stability
The molecule is expected to be stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur, potentially involving decarboxylation or other fragmentation pathways. A safety data sheet for a related isomer indicates stability under normal conditions but incompatibility with bases, acid anhydrides, and acid chlorides.[2]
Experimental Protocols
Synthesis of this compound
Method 1: From 2-amino-6-chloro-acetophenone
-
Diazotization of 2-amino-6-chloro-acetophenone is performed.
-
The resulting diazonium salt is hydrolyzed to yield this compound.
-
The reported yield for this two-step process is 55%.
Method 2: From 2-chloro-6-hydroxybenzonitrile
-
To a solution of 2-chloro-6-hydroxybenzonitrile (614 mg, 4 mmol) in tetrahydrofuran (THF, 10 mL) under an argon atmosphere, a solution of methylmagnesium bromide in toluene/THF (3:1, 1.4 M, 6.4 mL, 9 mmol) is slowly added.
-
The reaction mixture is stirred at room temperature until gas evolution ceases.
-
The mixture is then transferred to a sealed tube and stirred overnight at 65°C.
-
Upon completion, the reaction is quenched with water and acidified with aqueous hydrochloric acid.
-
The organic layer is extracted with dichloromethane (DCM).
-
The product is purified by column chromatography using a dichloromethane/hexane (1:1) eluent to afford this compound.
-
The reported yield is 15%.
Visualization of a Relevant Biological Pathway
As this compound is a precursor for the synthesis of stearoyl-CoA desaturase-1 (SCD1) inhibitors, understanding the SCD1 signaling pathway is relevant for drug development professionals. The following diagram illustrates a simplified representation of the central role of SCD1 in lipid metabolism and its implication in cellular processes.
Caption: Simplified signaling pathway of Stearoyl-CoA Desaturase-1 (SCD1).
Conclusion
This compound is a versatile chemical intermediate with a rich reactivity profile. While quantitative data for this specific isomer is scarce, information from closely related compounds provides a solid foundation for predicting its behavior in chemical synthesis. Its stability is influenced by pH and the presence of oxidizing agents, highlighting the need for controlled storage conditions. The role of this compound as a precursor to SCD1 inhibitors underscores its importance in the development of novel therapeutics for metabolic and proliferative diseases. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe utilization of this compound.
References
An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding present in 1-(2-Chloro-6-hydroxyphenyl)ethanone, a key structural feature influencing its chemical and physical properties. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages extensive data from its parent compound, 2'-hydroxyacetophenone, and closely related halogen-substituted analogues. This comparative approach allows for a robust understanding of the electronic and steric effects of the chloro and acetyl substituents on the hydrogen bond characteristics.
Introduction to Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule. In the case of this compound, a strong hydrogen bond is formed between the hydrogen atom of the hydroxyl group and the oxygen atom of the adjacent acetyl group. This interaction leads to the formation of a stable six-membered quasi-aromatic ring, which significantly impacts the molecule's conformation, reactivity, and spectroscopic properties. The strength and geometry of this hydrogen bond are influenced by the electronic effects of the substituents on the phenyl ring.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through multiple routes, including the diazotization of 2-amino-6-chloro-acetophenone followed by hydrolysis, or via the reaction of 2-chloro-6-hydroxybenzonitrile with a methylmagnesium bromide Grignard reagent.[1]
The characterization of the intramolecular hydrogen bond in this compound relies on a combination of spectroscopic techniques and computational modeling.
Experimental Protocols
Synthesis via Grignard Reaction: A solution of 2-chloro-6-hydroxybenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere is treated with a solution of methylmagnesium bromide. The reaction mixture is stirred at an elevated temperature to ensure completion. Upon cooling, the reaction is quenched with an aqueous acid solution. The organic layer is extracted, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield pure this compound.[1]
FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for probing hydrogen bonding. The formation of an intramolecular hydrogen bond in this compound is expected to cause a significant redshift (lowering of the vibrational frequency) and broadening of the O-H stretching band (ν(O-H)) compared to a free hydroxyl group. Concurrently, the C=O stretching frequency (ν(C=O)) is also expected to be lowered due to the donation of electron density from the carbonyl oxygen to the hydrogen bond. Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using a dilute solution of the compound in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides direct evidence for the presence and strength of the intramolecular hydrogen bond. The proton of the hydroxyl group involved in the hydrogen bond will experience significant deshielding, resulting in a characteristic downfield chemical shift (typically δ > 10 ppm). The exact chemical shift is sensitive to the strength of the hydrogen bond. ¹³C NMR spectroscopy can also be used to observe shifts in the resonance of the carbonyl carbon and the carbons of the phenyl ring due to the electronic effects of the hydrogen bond. Spectra are typically recorded in a deuterated non-polar solvent like chloroform-d (CDCl₃).
UV-Vis Spectroscopy: The formation of the quasi-aromatic ring through intramolecular hydrogen bonding can influence the electronic transitions within the molecule. UV-Vis spectroscopy can be used to study the absorption bands corresponding to π → π* and n → π* transitions. Changes in the position and intensity of these bands upon substitution can provide insights into the electronic redistribution caused by the hydrogen bond.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information on the solid-state geometry of the intramolecular hydrogen bond, including precise measurements of bond lengths (O-H, C=O, O···H) and the O-H···O bond angle. While a crystal structure for this compound is not currently available, data from closely related compounds can provide valuable comparative insights.
Quantitative Data Summary
The following tables summarize key quantitative data for 2'-hydroxyacetophenone (the parent compound) and its chloro-substituted derivatives, which serve as a basis for understanding the properties of this compound.
| Compound | O···O Distance (Å) | Reference |
| 5-chloro-2-hydroxyacetophenone | 2.559 (2) | [2] |
| 3,5-dichloro-2-hydroxyacetophenone | 2.567 (3) | [2] |
Table 1: O···O Distances in Chloro-substituted 2'-Hydroxyacetophenones. This data indicates that the presence of chloro substituents on the ring has a minimal effect on the overall O···O distance of the intramolecular hydrogen bond.[2]
| Spectroscopic Technique | Key Feature | Expected Observation for this compound |
| FTIR | ν(O-H) | Broad band, significantly shifted to lower wavenumbers (around 3000-2500 cm⁻¹) |
| ν(C=O) | Shifted to lower wavenumbers compared to acetophenone | |
| ¹H NMR | δ(OH) | Large downfield shift (δ ≈ 12-14 ppm) |
| ¹³C NMR | δ(C=O) | Shifted downfield |
Table 2: Expected Spectroscopic Signatures of Intramolecular Hydrogen Bonding. These expected values are based on data from the parent compound and other ortho-hydroxyacetophenones.
Visualization of the Intramolecular Hydrogen Bond
The following diagram, generated using Graphviz, illustrates the intramolecular hydrogen bond in this compound, forming a stable six-membered ring.
Caption: Intramolecular hydrogen bond in this compound.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the intramolecular hydrogen bond in this compound.
Caption: Workflow for characterizing the intramolecular hydrogen bond.
Conclusion
The presence of a strong intramolecular hydrogen bond is a defining characteristic of this compound. This interaction creates a planar, six-membered ring that significantly influences the molecule's spectroscopic properties, as evidenced by the characteristic shifts in its FTIR and NMR spectra. While direct quantitative data for this specific molecule is limited, analysis of its parent compound and related chloro-substituted analogues provides a strong basis for understanding the nature of this intramolecular interaction. Further research involving single-crystal X-ray diffraction and computational studies would provide a more precise and complete picture of the hydrogen bond's geometry and energetics. This knowledge is crucial for professionals in drug development and materials science, as these intramolecular forces can dictate molecular conformation and, consequently, biological activity and material properties.
References
A Guide to the Theoretical Investigation of 1-(2-Chloro-6-hydroxyphenyl)ethanone: A Computational Chemistry Perspective
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific theoretical and computational studies focused exclusively on 1-(2-chloro-6-hydroxyphenyl)ethanone are not extensively available in publicly accessible literature. This guide, therefore, outlines a comprehensive framework for conducting such theoretical investigations, drawing upon established computational methodologies and citing data from structurally analogous compounds to illustrate the expected outcomes and analytical depth. This document serves as a roadmap for researchers aiming to elucidate the molecular properties and potential applications of this compound through in-silico techniques.
Introduction
This compound is a substituted aromatic ketone with potential applications in organic synthesis and as a building block for more complex molecules, including those with pharmaceutical relevance.[1][2] Theoretical studies, employing quantum chemical calculations and molecular modeling, are indispensable for gaining a fundamental understanding of its structural, electronic, and reactive properties. Such in-silico analyses can predict molecular geometry, vibrational spectra, electronic characteristics, and potential intermolecular interactions, thereby guiding experimental work and accelerating the drug discovery and development process.
This whitepaper presents a detailed protocol for the theoretical investigation of this compound, focusing on Density Functional Theory (DFT) calculations, which are a powerful tool for studying the properties of organic molecules.[3]
Proposed Computational Workflow
A typical theoretical investigation of a small organic molecule like this compound involves a multi-step computational workflow. This process begins with the optimization of the molecular geometry and proceeds through the calculation of various molecular properties.
Caption: A generalized computational workflow for the theoretical study of this compound.
Methodologies and Computational Protocols
The following sections detail the proposed computational methods for a thorough theoretical study of this compound.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method that can provide accurate results for the electronic structure and properties of molecules.[3]
-
Software: A variety of software packages can be used for these calculations, such as Gaussian, ORCA, or Psi4.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields a good balance between accuracy and computational cost for organic molecules.[3]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving reliable results for geometry optimization and electronic property calculations.
Geometry Optimization
The first step in any theoretical study is to find the lowest energy conformation of the molecule.
Protocol:
-
Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor like Avogadro or ChemDraw.
-
Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.
-
The final geometry optimization should be carried out using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase or with an implicit solvent model (e.g., PCM for water or ethanol).
Vibrational Frequency Analysis
Vibrational frequency calculations are crucial for two reasons: to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Following geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Analyze the output to ensure there are no imaginary frequencies.
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation of the computational model.
Electronic Properties Analysis
The electronic properties of a molecule are key to understanding its reactivity and potential applications.
Protocol:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
Predicted Quantitative Data
The following tables present the types of quantitative data that would be generated from the proposed theoretical studies. The values provided are illustrative and based on data from structurally related compounds found in the literature.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |
| Bond Length | C-Cl | 1.75 Å | - |
| C-O (hydroxyl) | 1.36 Å | - | |
| C=O (carbonyl) | 1.25 Å | - | |
| C-C (ring avg.) | 1.40 Å | - | |
| Bond Angle | C-C-Cl | 119.5° | - |
| C-C-O (hydroxyl) | 121.0° | - | |
| C-C-C (carbonyl) | 118.0° | - | |
| Dihedral Angle | C-C-C=O | 180.0° | - |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | 3450 | - | Hydroxyl group |
| C-H stretch (aromatic) | 3100-3000 | - | Aromatic C-H |
| C=O stretch | 1680 | - | Carbonyl group |
| C=C stretch (aromatic) | 1600-1450 | - | Aromatic ring |
| C-Cl stretch | 750 | - | Chloro group |
Table 3: Electronic Properties (Illustrative)
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
Advanced Theoretical Studies
For a more in-depth investigation, the following advanced computational studies can be performed.
Molecular Docking
To explore the potential of this compound as a drug candidate, molecular docking studies can be performed to predict its binding affinity and mode of interaction with biological targets.
References
An In-Depth Technical Guide to the Safety and Handling of 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone that serves as a key intermediate in organic synthesis. Its primary documented application is in the synthesis of novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors, which are of interest in medicinal chemistry for therapeutic research.[1] Given its role in the development of potential new active pharmaceutical ingredients (APIs), a thorough understanding of its safety and handling is paramount for researchers and drug development professionals.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize the available information for the target compound and provide comparative data for its isomers to give an indication of potential properties and hazards.
Table 1: Physicochemical Properties
| Property | This compound | 1-(4-Chloro-2-hydroxyphenyl)ethanone (Isomer) | 1-(5-Chloro-2-hydroxyphenyl)ethanone (Isomer) |
| CAS Number | 55736-04-4 | 6921-66-0 | 1450-74-4 |
| Molecular Formula | C₈H₇ClO₂ | C₈H₇ClO₂ | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol | 170.59 g/mol | 170.59 g/mol |
| Boiling Point | 225.4 °C at 760 mmHg | Not available | Not available |
| Appearance | Not specified (likely a solid) | Not available | Not available |
Table 2: Toxicological and Hazard Data
| Hazard Information | This compound | 1-(4-Chloro-2-hydroxyphenyl)ethanone (Isomer) | 1-(5-Chloro-2-hydroxyphenyl)ethanone (Isomer) |
| GHS Pictograms | No data available | Danger | No data available |
| GHS Hazard Statements | No data available | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] | No data available |
| LD50/LC50 | No data available | No data available | No data available |
Note: The hazard information for the isomer 1-(4-Chloro-2-hydroxyphenyl)ethanone should be used as a precautionary guide only, as toxicological properties can vary significantly between isomers.
Safety and Handling
Due to the lack of a comprehensive safety profile for this compound, stringent safety precautions should be implemented. The following recommendations are based on general best practices for handling aromatic ketones and phenols, and the available data for isomeric compounds.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times. Contaminated gloves should be disposed of properly.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use only in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
The following first aid measures are based on the limited available information and general chemical safety guidelines.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
This compound is a key starting material in the synthesis of spiropiperidine-based SCD1 inhibitors. While a single, detailed protocol is not available, the general synthetic routes can be inferred from the chemical literature.
General Synthesis of this compound
One reported method for the synthesis of this compound involves the diazotization of 2-amino-6-chloro-acetophenone, followed by hydrolysis of the resulting diazonium salt.[1][4]
General Protocol for the Synthesis of Spiro[chromene-2,4'-piperidine] Core from this compound
The following is a generalized, multi-step protocol based on synthetic strategies for related compounds.
-
Reaction with a Piperidine Derivative: this compound is reacted with a suitable piperidine derivative. This step typically involves a nucleophilic substitution or a condensation reaction.
-
Cyclization: The intermediate from the previous step undergoes a cyclization reaction to form the spiro[chromene-2,4'-piperidine] core. This is often achieved under basic conditions.
-
Further Functionalization: The spiropiperidine core can then be further modified to produce the final SCD1 inhibitor. This may involve coupling reactions to introduce additional heterocyclic moieties.
Mandatory Visualizations
Logical Relationships in Safety and Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of chemical reagents.
Experimental Workflow for SCD1 Inhibitor Synthesis
Caption: A generalized workflow for the synthesis of SCD1 inhibitors using this compound.
Conclusion
This compound is a valuable chemical intermediate, particularly in the synthesis of potential therapeutics targeting SCD1. However, the lack of comprehensive public safety data necessitates a highly cautious approach to its handling. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, including data on related isomers, should be used to inform, but not replace, a thorough risk assessment for any experimental work involving this compound.
References
Methodological & Application
Synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone from 2-chloro-6-hydroxybenzonitrile
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone from 2-chloro-6-hydroxybenzonitrile. The described methodology involves a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The synthesis involves the addition of a methylmagnesium bromide Grignard reagent to 2-chloro-6-hydroxybenzonitrile, followed by acidic workup to yield the desired ketone.[3][4]
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various compounds, including novel spiropiperidine-based stearoyl-CoA desaturase-1 inhibitors.[3] The synthesis of ketones from nitriles via the Grignard reaction is a well-established and efficient method.[1][2] This reaction proceeds through the formation of an imine intermediate upon the addition of the Grignard reagent to the nitrile.[4] Subsequent hydrolysis of this intermediate under acidic conditions yields the final ketone product.[4][5] This method is often preferred as it prevents the formation of tertiary alcohol byproducts, which can be a common issue with other carbonyl precursors like esters.[2]
Reaction Scheme
The overall reaction scheme for the synthesis of this compound is depicted below. The first step involves the reaction of 2-chloro-6-hydroxybenzonitrile with methylmagnesium bromide to form a metalloimine intermediate. In the second step, this intermediate is hydrolyzed with aqueous acid to produce this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on the procedure outlined by ChemicalBook.[3]
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-chloro-6-hydroxybenzonitrile | ≥98% | [Specify Supplier] |
| Methylmagnesium bromide (1.4 M in Toluene/THF, 3:1) | Synthesis Grade | [Specify Supplier] |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | [Specify Supplier] |
| Dichloromethane (DCM) | ACS Grade | [Specify Supplier] |
| Hexane | ACS Grade | [Specify Supplier] |
| Hydrochloric acid (HCl), aqueous | Concentrated (37%) | [Specify Supplier] |
| Water, deionized | - | - |
| Argon or Nitrogen gas, high purity | - | - |
3.2 Equipment
-
Round-bottom flask
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
3.3 Detailed Procedure
Step 1: Grignard Reaction
-
To a solution of 2-chloro-6-hydroxybenzonitrile (614 mg, 4 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere, slowly add a solution of methylmagnesium bromide in toluene/THF (3:1, 1.4 M, 6.4 mL, 9 mmol).[3] Note: Gas evolution will be observed during the addition.
-
Stir the reaction mixture at room temperature until the gas evolution ceases.[3]
-
Transfer the reaction mixture to a sealed tube and stir overnight at 65°C.[3]
Step 2: Workup and Purification
-
After the reaction is complete, quench the reaction by carefully adding water.
-
Acidify the mixture with aqueous hydrochloric acid.[3]
-
Extract the organic layer with dichloromethane (DCM).[3]
-
Purify the product by column chromatography on silica gel using a dichloromethane/hexane (1:1) mixture as the eluent to afford this compound.[3]
Data Summary
The following table summarizes the quantitative data obtained from the synthesis.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-hydroxybenzonitrile | [3] |
| Molar Amount of Starting Material | 4 mmol | [3] |
| Grignard Reagent | Methylmagnesium bromide | [3] |
| Molar Amount of Grignard Reagent | 9 mmol | [3] |
| Solvent | THF | [3] |
| Reaction Temperature | 65°C | [3] |
| Reaction Time | Overnight | [3] |
| Product Yield | 100 mg | [3] |
| Molar Yield | 15% | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols for Claisen-Schmidt Condensation using 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones characterized by two aromatic rings linked by a three-carbon bridge. These compounds are pivotal precursors in the biosynthesis of various flavonoids and isoflavonoids. Both naturally occurring and synthetic chalcones have garnered significant attention in medicinal chemistry and drug development due to their extensive spectrum of pharmacological activities. These biological effects include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The versatile biological activity of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.
The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a straightforward and efficient method for the synthesis of chalcones. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. The use of 1-(2-Chloro-6-hydroxyphenyl)ethanone as the ketone precursor allows for the synthesis of a diverse library of chalcones with potential applications in drug discovery and development. The presence of the chloro and hydroxyl groups on one of the aromatic rings can significantly influence the biological activity of the resulting chalcone derivatives.
This document provides detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation using this compound, methods for their purification and characterization, and a summary of their potential biological activities with a focus on anticancer and antimicrobial applications.
Reaction Scheme and Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation followed by dehydration. The general reaction scheme is as follows:
Caption: General scheme of the Claisen-Schmidt condensation.
The mechanism involves the formation of a resonance-stabilized enolate from the ketone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate readily dehydrates to form the stable, conjugated chalcone.
Experimental Protocols
This section outlines a general and reliable protocol for the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (10-40%) or KOH dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for a designated time, which can range from 4 to 48 hours, depending on the reactivity of the aldehyde.[1] Monitor the progress of the reaction by TLC. The formation of a precipitate often indicates product formation.[1]
-
Product Isolation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is acidic.
-
Purification: Collect the precipitated crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.
-
Drying and Characterization: Dry the purified crystals in a desiccator or under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
Synthesis and Characterization Data
| Chalcone Derivative (Starting Materials) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (p-chloroacetophenone and benzaldehyde) | 92 | 96-97 | 7.39-7.94 (m, Ar-H), 7.46 (d, J=16 Hz, =CH), 7.79 (d, J=16 Hz, =CH) | 121.6, 128.7, 129.1, 129.2, 130.1, 130.9, 134.8, 136.7, 139.4, 145.5, 189.3 (C=O) | 3055 (Csp²-H), 1658 (C=O), 1604, 1489 (Ar C=C), 1087 (Ar C-Cl) |
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (p-chloroacetophenone and 4-methoxybenzaldehyde) | 95 | 120-121 | 3.86 (s, 3H, OCH₃), 6.94 (d, 2H), 7.44 (d, 2H), 7.46 (d, J=15.6 Hz, =CH), 7.74 (d, J=15.6 Hz, =CH), 7.93 (d, 2H) | 55.4, 114.4, 127.7, 129.0, 130.0, 130.3, 136.3, 139.1, 145.2, 161.6, 189.0 (C=O) | 3070 (Csp²-H), 2939 (Csp³-H), 1658 (C=O), 1597, 1512 (Ar C=C), 1257 (C-O), 1087 (Ar C-Cl) |
Biological Activity Data
Chalcones derived from chloro-substituted acetophenones have demonstrated significant anticancer activity. The following table presents the IC₅₀ values of representative chloro-chalcones against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 0.8 |
| T47D (Breast) | 0.34 | |
| HeLa (Cervical) | 4.78 | |
| WiDr (Colorectal) | 5.98 | |
| (E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.2 |
| T47D (Breast) | 0.9 | |
| HeLa (Cervical) | 6.2 | |
| WiDr (Colorectal) | 7.5 |
Chalcone derivatives have also been reported to possess antimicrobial properties. The table below shows the minimum inhibitory concentration (MIC) values for representative chalcones against various microbial strains.
| Compound | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one | 15.6 | 31.25 | 31.25 | 62.5 | 15.6 |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one | 7.81 | 15.6 | 15.6 | 31.25 | 31.25 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.
Caption: A logical workflow for chalcone synthesis and purification.
Signaling Pathway
Chalcones have been shown to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key pathways targeted by some chalcones is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcones.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Chalcones from 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of chalcones derived from 1-(2-chloro-6-hydroxyphenyl)ethanone using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.
The synthesis proceeds via a Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and a substituted benzaldehyde. Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate and often leading to cleaner products with higher purity.
Key Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave synthesis can reduce reaction times from hours to mere minutes.[1]
-
High Yields: This methodology frequently results in higher product yields compared to traditional methods.[2][3]
-
Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating apparatuses.
-
Green Chemistry: The potential for solvent-free reactions minimizes waste and environmental impact.[3]
Experimental Protocols
This section details the recommended protocol for the microwave-assisted synthesis of chalcones from this compound. The procedure is adapted from established methods for the synthesis of similar o-hydroxychalcones.[2][3]
General Protocol for Solvent-Free Microwave-Assisted Synthesis
Materials:
-
This compound
-
Substituted benzaldehydes
-
Anhydrous potassium carbonate (K2CO3)
-
Ethanol (for workup and recrystallization)
-
Deionized water
-
Microwave synthesis reactor
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine equimolar amounts of this compound (e.g., 1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol).
-
Catalyst Addition: Add one equivalent of anhydrous potassium carbonate (1.0 mmol) to the reaction vial.
-
Homogenization: Thoroughly mix the reactants and catalyst using a vortex mixer for approximately 1 minute to ensure a homogeneous mixture.
-
Microwave Irradiation: Place the sealed reaction vial into the cavity of the microwave reactor. Irradiate the mixture at a power of 300 W for a duration of 2-10 minutes. The optimal reaction time may vary depending on the specific benzaldehyde derivative used.
-
Workup: After irradiation, cool the reaction vial in an ice bath. Acidify the resulting mixture with dilute hydrochloric acid. The crude product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with ice-cold water.
-
Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from an ethanol-water solvent system to yield the pure chalcone.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the microwave-assisted synthesis of chalcones from substituted o-hydroxyacetophenones, which are analogous to the target starting material.
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 2'-Hydroxyacetophenone | 2,3-Dichlorobenzaldehyde | K2CO3 | Solvent-free | 300 | 2 | 89 |
| 2 | 5-Chloro-2-hydroxyacetophenone | 2,3-Dichlorobenzaldehyde | K2CO3 | Solvent-free | 300 | 2 | 85 |
| 3 | 2'-Hydroxyacetophenone | Benzaldehyde | K2CO3 | Solvent-free | 300 | 3 | 70-93 |
| 4 | 2'-Hydroxyacetophenone | 4-(N,N-dimethylamino)benzaldehyde | K2CO3 | Solvent-free | 300 | 5 | 53-61 |
Data adapted from analogous reactions reported in the literature.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of chalcones.
Caption: General workflow for microwave-assisted chalcone synthesis.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression of the synthesis from starting materials to the final product.
Caption: Logical progression of the chalcone synthesis protocol.
References
Application Notes and Protocols for the Synthesis of 8-Chloroflavanone from 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanones are a class of flavonoids widely recognized for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of flavanone derivatives is a key area of research in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the synthesis of 8-chloroflavanone, utilizing 1-(2-chloro-6-hydroxyphenyl)ethanone as the precursor. The presence of a chlorine atom on the flavanone scaffold can significantly influence its physicochemical properties and biological activity, potentially leading to compounds with enhanced therapeutic potential.
The synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form the intermediate 2'-chloro-6'-hydroxychalcone, followed by an intramolecular cyclization to yield the target 8-chloroflavanone.
Experimental Workflow
The overall experimental workflow for the synthesis of 8-chloroflavanone is depicted below.
Caption: Experimental workflow for the synthesis of 8-chloroflavanone.
Quantitative Data Summary
The following tables summarize representative quantitative data for the two-step synthesis of flavanones. Note that the presence of a chloro-substituent on the acetophenone ring may lead to slightly lower yields compared to unsubstituted analogs.
Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis
| Starting Material (Acetophenone) | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2'-Hydroxyacetophenone | Benzaldehyde | aq. KOH / Ethanol | 24 | Room Temp. | 72 |
| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | aq. KOH / Ethanol | 24 | Room Temp. | 72 |
| 2'-Hydroxyacetophenone | 4-Bromobenzaldehyde | aq. KOH / Ethanol | 24 | Room Temp. | 50 |
| 5'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | KOH / Ball Mill | 1 | Room Temp. | 96 |
Table 2: Intramolecular Cyclization for Flavanone Synthesis
| Starting Material (Chalcone) | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2'-Hydroxychalcone | NaOAc / Methanol | Reflux | 6-12 | 65 |
| 2'-Hydroxychalcone | Acetic Acid / Microwave | 0.5 | 100 | 82 |
| 2'-Hydroxy-4-methoxychalcone | Acetic Acid / Microwave | 0.5 | 100 | 55 |
| 2'-Hydroxychalcone derivatives | NaOAc / Methanol | Reflux | Varies | 7-74 |
Experimental Protocols
Protocol 1: Synthesis of 2'-Chloro-6'-hydroxychalcone (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Potassium Hydroxide (KOH), 40% aqueous solution
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add benzaldehyde (1.2 eq) and stir at room temperature.
-
Slowly add the 40% aqueous KOH solution dropwise to the reaction mixture while maintaining vigorous stirring.
-
Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 10% aqueous HCl until a yellow precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water until the filtrate is neutral.
-
Dry the crude 2'-chloro-6'-hydroxychalcone. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of 8-Chloroflavanone (Intramolecular Cyclization)
This protocol describes the acid-catalyzed cyclization of the chalcone intermediate to the final flavanone product.
Materials:
-
2'-Chloro-6'-hydroxychalcone (1.0 eq)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the purified 2'-chloro-6'-hydroxychalcone (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice. The flavanone derivative will precipitate out.
-
Filter the precipitate, wash thoroughly with cold deionized water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain purified 8-chloroflavanone.
Biological Context and Signaling Pathway
Flavanones are known to exert their anti-inflammatory effects through the modulation of various signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response.
Caption: Inhibition of the NF-κB inflammatory signaling pathway by 8-chloroflavanone.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process liberates the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. 8-Chloroflavanone is hypothesized to inhibit this pathway by preventing the activation of IKK and the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.
Conclusion
The synthesis of 8-chloroflavanone from this compound provides a valuable route to a potentially bioactive compound. The provided protocols offer a solid foundation for the preparation of this and related flavanone derivatives. The investigation of such halogenated flavonoids is a promising avenue for the discovery of novel therapeutic agents, particularly in the area of anti-inflammatory drug development. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
Application Notes and Protocols for the Synthesis of Chalcones from 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of bioactive molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their synthesis is a cornerstone of medicinal chemistry, often serving as a template for the development of novel therapeutic agents. The Claisen-Schmidt condensation is the most common and efficient method for preparing chalcones, involving a base-catalyzed aldol condensation between a substituted acetophenone and an aromatic aldehyde.
This document provides detailed protocols for the synthesis of chalcones using 1-(2-chloro-6-hydroxyphenyl)ethanone as the ketone precursor. While specific literature on this exact starting material is limited, the provided protocols are based on established methods for structurally similar 2'-hydroxyacetophenones and are expected to be readily adaptable.
Reaction Principle: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and various aromatic aldehydes proceeds via a base-catalyzed Claisen-Schmidt condensation. The reaction mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.
Data Presentation: Reaction Conditions for Analogous Chalcone Syntheses
The following table summarizes typical reaction conditions and yields for the synthesis of chalcones from the closely related 2'-hydroxyacetophenone. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Acetophenone Derivative (1.0 eq) | Aldehyde Derivative (1.0-1.2 eq) | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH (excess) | Ethanol | Room Temp. | 12-24 | ~85 |
| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH (aq. 20%) | Ethanol | Room Temp. | 24 | 72[1] |
| 2'-Hydroxyacetophenone | 4-Methoxybenzaldehyde | NaOH (40%) | Isopropyl Alcohol | 0 | 4 | Optimized[2] |
| 2'-Hydroxyacetophenone | 4-Nitrobenzaldehyde | NaOH | Methanol | Room Temp. | 6 | High |
| 2'-Hydroxyacetophenone | Salicylaldehyde | NaOH (40%) | Ethanol | Room Temp. | - | -[3] |
Note: The presence of the 2'-chloro substituent in this compound may introduce steric hindrance, potentially requiring longer reaction times or slightly elevated temperatures for optimal yields.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or Methanol or Isopropyl Alcohol)
-
Hydrochloric acid (HCl), 2N or 10% aqueous solution
-
Distilled water
-
Ice
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) apparatus
Protocol: Base-Catalyzed Claisen-Schmidt Condensation
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound and 1.0 to 1.2 equivalents of the desired substituted aromatic aldehyde in a suitable solvent such as ethanol.
-
Preparation of Base Solution: In a separate beaker, prepare a 40-60% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reaction Initiation: Cool the flask containing the reactants in an ice bath to 0-5 °C. While stirring vigorously, slowly add the aqueous base solution dropwise to the reaction mixture. A color change is typically observed as the reaction proceeds.
-
Reaction Monitoring: After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4 to 24 hours.
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: While stirring, slowly acidify the mixture by adding 2N HCl until the pH of the solution is approximately 2. This will cause the chalcone product to precipitate out of the solution, often as a brightly colored solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral to litmus paper.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization (Optional): For higher purity, the crude chalcone can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Visualizations
Diagram of the Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Signaling Pathway Relationship (Generalized for Bioactive Chalcones)
Many synthesized chalcones are investigated for their potential to modulate cellular signaling pathways implicated in diseases like cancer and inflammation. The following diagram illustrates a generalized pathway where a chalcone might exert its effects.
Caption: Generalized inhibitory action of chalcones on an inflammatory signaling pathway.
References
Application Notes and Protocols for the Synthesis of Spiropiperidine-Based Inhibitors Using 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of spiropiperidine-based inhibitors, with a specific focus on the utilization of 1-(2-chloro-6-hydroxyphenyl)ethanone as a key starting material. The synthesized compounds are of significant interest as potential inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1), a critical enzyme implicated in metabolic diseases and oncology.
Introduction
Spiropiperidine scaffolds are increasingly recognized as privileged structures in medicinal chemistry due to their rigid, three-dimensional nature, which allows for precise spatial orientation of functional groups and can lead to enhanced target affinity and selectivity. When incorporated into inhibitors of SCD-1, these scaffolds have the potential to yield novel therapeutics for a range of human diseases. The starting material, this compound, provides a versatile entry point for the construction of the spiropiperidine core, incorporating a chromene moiety.
Synthetic Strategy Overview
The general synthetic approach involves a multi-step sequence commencing with the formation of a spiro[chromene-2,4'-piperidine] core. This is typically achieved through a condensation reaction between this compound, a protected 4-piperidone derivative, and a secondary amine catalyst. Subsequent functionalization of the piperidine nitrogen allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the synthesis of spiropiperidine-based SCD-1 inhibitors.
Protocol 1: Synthesis of tert-butyl 7-chloro-4-oxospiro[chromene-2,4'-piperidine]-1'-carboxylate
This protocol outlines the formation of the core spiropiperidine structure.
Materials:
-
This compound
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Pyrrolidine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add pyrrolidine (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until reaction completion is observed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and treat with an acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture by the addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: N-Arylation/Alkylation of the Spiropiperidine Core
This protocol describes the functionalization of the piperidine nitrogen to introduce various diversity elements.
Materials:
-
7-chlorospiro[chromene-2,4'-piperidin]-4(3H)-one (from Protocol 1)
-
Desired aryl halide or alkyl halide (e.g., 2-bromo-5-(trifluoromethyl)pyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine 7-chlorospiro[chromene-2,4'-piperidin]-4(3H)-one (1.0 eq), the aryl or alkyl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Add anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final spiropiperidine-based inhibitor.
Data Presentation
The following tables summarize representative quantitative data for analogous spiropiperidine-based SCD-1 inhibitors. The specific values for compounds synthesized from this compound would need to be determined experimentally.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reactants | Product | Typical Yield (%) |
| Spirocyclization | 1-(2-Hydroxyaryl)ethanone, Protected 4-piperidone, Pyrrolidine | Spiro[chromene-2,4'-piperidine] core | 60-80 |
| N-Arylation | Spiro[chromene-2,4'-piperidine] core, Aryl halide, Pd catalyst, Ligand, Base | N-Aryl spiropiperidine inhibitor | 50-75 |
Table 2: Biological Activity of Representative Spiropiperidine-Based SCD-1 Inhibitors
| Compound ID | R Group on Piperidine Nitrogen | SCD-1 IC₅₀ (nM) |
| A | Phenyl | 50 |
| B | 4-Fluorophenyl | 25 |
| C | Pyridin-2-yl | 15 |
| D | 5-(Trifluoromethyl)pyridin-2-yl | 5 |
Data is illustrative and based on publicly available information for similar compound classes.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of spiropiperidine inhibitors.
Stearoyl-CoA Desaturase-1 (SCD-1) Signaling Pathway
Caption: Simplified overview of the SCD-1 signaling pathway and point of inhibition.
Application Notes and Protocols: Biological Activity of Chalcones Derived from 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of chalcones derived from 1-(2-Chloro-6-hydroxyphenyl)ethanone, a class of compounds with significant potential in drug discovery. This document outlines their antimicrobial, antioxidant, and anticancer properties, supported by quantitative data and detailed experimental protocols for their evaluation.
Overview of Biological Activities
Chalcones, characterized by an open-chain structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds in medicinal chemistry.[1] Derivatives synthesized from this compound have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. Their biological significance stems from their diverse molecular interactions, which can influence various cellular pathways.
Quantitative Biological Data
The biological efficacy of chalcone derivatives is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer and antioxidant activities. The following tables summarize the reported quantitative data for chalcones derived from or structurally related to this compound.
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound ID | Substituents (Ring B) | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| 1 | 4"-nitro | >128 | >128 | 64 | 128 | - | [2] |
| 2 | 3",5"-dimethoxy, 4"-hydroxy | - | - | - | - | - | [2] |
| 3 | (E)-3-(3, 4-dimethoxyphenyl) | - | 62.5 | - | - | - | [3] |
Note: Data for chalcones derived specifically from this compound is limited in the provided search results. The table includes data for structurally related 2'-hydroxy chalcones to provide a representative overview of their potential antimicrobial activity.
Table 2: Anticancer Activity of Chalcone Derivatives (IC50 in µM)
| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C-33A | Cervical Cancer | 15.76 ± 1.49 | [4] |
| HeLa | Cervical Cancer | 10.05 ± 0.22 | [4] | |
| SiHa | Cervical Cancer | 18.31 ± 3.10 | [4] | |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | [4] | |
| 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 | Multiple Myeloma | 25.97 | [4] |
| MM.1S | Multiple Myeloma | 18.36 | [4] | |
| U266 | Multiple Myeloma | 15.02 | [4] | |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 | Breast Cancer | 52.5 | [4] |
Note: This table presents data for structurally similar dihydroxy and methoxy-substituted chalcones to illustrate the cytotoxic potential of this class of compounds against various cancer cell lines.
Table 3: Antioxidant Activity of Chalcone Derivatives (IC50 in µg/mL)
| Chalcone Derivative | DPPH Scavenging IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | [3] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | [3] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | [3] |
Note: The antioxidant activities of these 2-hydroxyphenyl chalcone derivatives highlight the influence of substitution patterns on their radical scavenging capabilities.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the screening and characterization of new chalcone derivatives.
Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones.[5][6]
Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation : Dissolve equimolar amounts of this compound and a substituted benzaldehyde in ethanol.
-
Catalysis : Add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide or sodium hydroxide, to the mixture.[5][7]
-
Reaction : Stir the mixture vigorously at room temperature for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Precipitation : Once the reaction is complete, pour the reaction mixture into cold distilled water.[2]
-
Isolation : Collect the precipitated solid product by vacuum filtration.
-
Purification : Wash the product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[2][5]
Caption: Workflow for the synthesis of chalcone derivatives.
Antimicrobial Activity Assays
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [1]
-
Inoculum Preparation : Prepare a bacterial suspension from a fresh overnight culture and adjust its turbidity to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of about 5 x 10⁵ CFU/mL.[1]
-
Compound Dilution : Prepare a stock solution of the chalcone derivative in a suitable solvent like DMSO. Perform serial dilutions of the chalcone in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.[2]
-
Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without chalcone) and a negative control (broth only).[1]
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours.[1][2]
-
MIC Determination : The MIC is the lowest concentration of the chalcone derivative that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity Assay
Protocol: MTT Assay for Cytotoxicity [4]
-
Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment : Treat the cells with various concentrations of the chalcone derivative (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.[4]
-
MTT Addition : After treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and plot it against the chalcone concentration to determine the IC50 value.[4]
Caption: Workflow for assessing cytotoxicity using the MTT assay.[4]
Antioxidant Activity Assay
Protocol: DPPH Radical Scavenging Assay [8]
-
Reagent Preparation : Prepare a 0.1 mM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of the chalcone (1 mg/mL) and perform serial dilutions.[8]
-
Assay Procedure : In a 96-well microplate, add a small volume (e.g., 20 µL) of the different concentrations of the chalcone solutions. Add the DPPH solution to each well.[8]
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : Measure the decrease in absorbance at 517 nm using a microplate reader.[8][9]
-
Data Analysis : Calculate the percentage of DPPH scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The results can be expressed as IC50 values.[9]
Caption: Workflow for DPPH radical scavenging assay.
Signaling Pathways and Structure-Activity Relationships
The biological activities of chalcones are highly dependent on their substitution patterns. For instance, the presence of hydroxyl and methoxy groups on the aromatic rings is often associated with enhanced antioxidant and anticancer activities.[10][11] The α,β-unsaturated carbonyl moiety is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups in biological macromolecules, thereby modulating their function.
Further research is warranted to elucidate the specific signaling pathways modulated by chalcones derived from this compound and to establish more detailed structure-activity relationships. This will facilitate the design and synthesis of more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antimicrobial activity of chalcones and derivatives. [wisdomlib.org]
- 6. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. ijcea.org [ijcea.org]
- 10. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
- 11. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-(2-Chloro-6-hydroxyphenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-chloro-6-hydroxyphenyl)ethanone as a key starting material in medicinal chemistry, with a particular focus on the synthesis of potent and selective inhibitors of Stearoyl-CoA Desaturase-1 (SCD1). The protocols detailed below are based on established synthetic routes and biological evaluation methods for a representative spiropiperidine-based SCD1 inhibitor.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents. Its chemical structure, featuring a chlorinated and hydroxylated phenyl ring with an acetyl group, offers multiple reactive sites for the construction of complex heterocyclic scaffolds. A significant application of this compound is in the synthesis of spiropiperidine-based molecules, which have shown considerable promise as inhibitors of SCD1, an enzyme implicated in various metabolic diseases and cancers.
Application: Synthesis of Spiropiperidine-Based SCD1 Inhibitors
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of spiropiperidine cores, which are central to a class of potent SCD1 inhibitors. These inhibitors have demonstrated efficacy in both in vitro and in vivo models, making them attractive candidates for further drug development.
Featured Compound: 5-fluoro-1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine]
This potent SCD1 inhibitor, referred to as Compound 10e in scientific literature, serves as a prime example of a therapeutic agent synthesized from a this compound-derived intermediate.[1] Its high inhibitory activity and favorable pharmacokinetic profile underscore the importance of the spiropiperidine scaffold.
Quantitative Biological Data
The following table summarizes the biological activity of the featured SCD1 inhibitor.
| Compound ID | Target | Assay Type | In Vitro IC₅₀ (nM) | In Vivo ID₅₀ (mg/kg) | Reference |
| 10e | Mouse SCD1 | Enzymatic | 2 | 0.6 | [1] |
Signaling Pathway: SCD1 Inhibition
Stearoyl-CoA Desaturase-1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] Inhibition of SCD1 disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs, which can induce endoplasmic reticulum stress and apoptosis in cancer cells and modulate lipid metabolism in metabolic diseases.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and the use of commercially available and environmentally benign boronic acid reagents.[4][5] These attributes make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6]
This document provides detailed application notes for the Suzuki coupling reaction of 1-(2-chloro-6-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical research. The presence of an ortho-hydroxyl group, an acetyl moiety, and a sterically hindered chlorine atom presents a challenging but important transformation, leading to the synthesis of novel 2-acetyl-2'-hydroxybiphenyl derivatives. These derivatives are precursors to a variety of biologically active molecules.
Challenges and Considerations
The Suzuki coupling of this compound is a non-trivial transformation due to several factors:
-
Steric Hindrance: The chlorine atom is positioned ortho to a bulky acetyl group, which can hinder the oxidative addition step in the catalytic cycle.
-
Deactivating Group: The acetyl group is electron-withdrawing, which can deactivate the aryl chloride towards oxidative addition.
-
Coordinating Group: The ortho-hydroxyl group can coordinate to the palladium catalyst, potentially influencing its catalytic activity. It may also react with the base, affecting the reaction equilibrium. The hydroxyl group can, in some cases, direct the cross-coupling reaction.[7]
-
Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems.[8][9]
Careful selection of the palladium source, ligand, base, and solvent system is therefore crucial for a successful coupling reaction.
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not widely published, the following table summarizes typical reaction conditions and yields for the coupling of analogous, challenging aryl chlorides, such as 4-chloroacetophenone.[10][11] These conditions serve as a strong starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 70-85 |
| 4 | [Pd(NHC)(µ-Cl)Cl]₂ (1.5) | - | K₂CO₃ (2) | THF | 80 | 10 | >90 |
Note: Yields are representative for analogous chloroacetophenone substrates and may vary for this compound.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methods for challenging aryl chlorides and should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-acetyl-2'-hydroxybiphenyl derivative.
Visualizations
General Workflow
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Applications in Drug Development
The synthesis of novel biaryl scaffolds is of paramount importance in drug discovery. The products derived from the Suzuki coupling of this compound, namely 2-acetyl-2'-hydroxybiphenyls, are versatile intermediates for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The functional groups present in these molecules (hydroxyl, acetyl, and the newly introduced aryl group) offer multiple points for further chemical modification, allowing for the rapid generation of compound libraries for biological screening. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in the drug development pipeline.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of functionalized biaryl compounds. While the reaction can be challenging due to steric hindrance and the presence of coordinating functional groups, the use of modern palladium catalysts and ligands enables this transformation in good to excellent yields. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chalcone Synthesis from 1-(2-Chloro-6-hydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chalcones from 1-(2-Chloro-6-hydroxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing chalcones from this compound?
A1: The most common and effective method is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of an aromatic ketone, in this case, this compound, with a substituted or unsubstituted aromatic aldehyde.[1] The reaction proceeds through an aldol condensation mechanism, followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.[1] While typically base-catalyzed, acid-catalyzed variations also exist, though they may result in lower yields with certain substrates.[2]
Q2: Why is a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the preferred catalyst?
A2: Base catalysis is generally preferred because it efficiently generates the nucleophilic enolate from the ketone's α-carbon. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[1] The selectivity of the Claisen-Schmidt reaction is enhanced when using an aromatic aldehyde that lacks α-hydrogens, as this prevents self-condensation of the aldehyde, thereby increasing the yield of the desired chalcone.[1]
Q3: What are the potential challenges when using this compound as the starting material?
A3: The ortho-substituents on the acetophenone ring, the chloro and hydroxyl groups, can present specific challenges. The ortho-hydroxyl group can be acidic and may react with the base, potentially complicating the reaction. The presence of two ortho-substituents can also introduce steric hindrance, which may slow down the reaction rate.[3]
Q4: Are there "green chemistry" alternatives to traditional solvent-based synthesis?
A4: Yes, solvent-free grinding is a viable and often advantageous green chemistry approach. This method involves grinding the solid reactants (this compound, an aromatic aldehyde, and a solid base like NaOH or KOH) together in a mortar and pestle.[2] This technique can lead to shorter reaction times, simpler product isolation, and higher yields.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I address them?
A: Low or no yield in a Claisen-Schmidt condensation can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While many chalcone syntheses proceed at room temperature, the specific substrates may require optimization. Excessively high temperatures can promote side reactions.
-
Improper Catalyst Choice or Concentration: The type and amount of base are crucial.
-
Solution: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common and effective bases.[3] The optimal concentration should be determined empirically. For 2'-hydroxychalcones, 40% NaOH has been used effectively.
-
-
Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction.
-
Solution: Ensure that the this compound and the aromatic aldehyde are of high purity. If necessary, purify the starting materials before use.[2]
-
-
Reversibility of the Aldol Addition: The initial aldol addition can be reversible.
-
Solution: To drive the reaction towards the final chalcone product, ensure conditions favor the subsequent dehydration step. This can often be achieved by adjusting the temperature or reaction time.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield chalcone synthesis.
Issue 2: Formation of Multiple Products / Side Reactions
Q: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?
A: The formation of multiple products is a common issue that complicates purification and reduces the yield of the desired chalcone.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of the Ketone: this compound can react with itself.
-
Solution: To minimize this, slowly add the ketone to a mixture of the aldehyde and the base. This keeps the enolate concentration low, favoring the desired cross-condensation.[3]
-
-
Cannizzaro Reaction: If the aromatic aldehyde used lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated system of the newly formed chalcone.
-
Solution: Using a slight excess of the aldehyde or performing the reaction at a lower temperature can disfavor this subsequent reaction.[1]
-
Logical Flow for Minimizing Side Reactions
Caption: Strategies to mitigate common side reactions in chalcone synthesis.
Data Presentation
Table 1: Effect of Reaction Parameters on Chalcone Synthesis Yield (General Observations)
| Parameter | Condition Variation | Impact on Yield | Reference(s) |
| Temperature | Low (e.g., 0°C) vs. High | Can significantly affect yield and purity; for 2'-hydroxychalcones, 0°C is often optimal. | [4] |
| Catalyst | NaOH vs. KOH vs. others | NaOH and KOH are generally effective; optimal choice and concentration are substrate-dependent. | [3] |
| Solvent | Ethanol, Methanol, Isopropyl Alcohol | Isopropyl alcohol has been reported to be a better solvent for 2'-hydroxychalcone synthesis. | |
| Method | Conventional Stirring vs. Grinding | Solvent-free grinding can lead to shorter reaction times and higher yields. | [2] |
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Synthesis in Solution
This protocol is a general method adapted for the synthesis of chalcones from this compound and should be optimized for specific aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol or Isopropyl alcohol
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected aromatic aldehyde in ethanol or isopropyl alcohol.
-
Catalyst Addition: While stirring the solution at 0°C in an ice bath, slowly add a 40% aqueous solution of NaOH or KOH dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0°C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water.
-
Precipitation: Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the chalcone.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining base and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]
Protocol 2: Solvent-Free Synthesis by Grinding
This method is an environmentally friendly alternative to the conventional solution-phase synthesis.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Solid NaOH or KOH
-
Mortar and pestle
-
Dilute HCl
-
Distilled water
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Grinding: In a mortar, grind this compound with an equimolar amount of solid NaOH or KOH for about 30 minutes to form the enolate.[2]
-
Aldehyde Addition: Add an equimolar amount of the aromatic aldehyde to the mortar.
-
Reaction: Continue to grind the mixture for an additional 50 minutes. The mixture may become a paste and then solidify.[2]
-
Work-up: After grinding, dilute the solid mass with cold deionized water.
-
Isolation: Collect the crude product by vacuum filtration.
-
Washing: Wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol.
References
Technical Support Center: Claisen-Schmidt Condensation with 1-(2-Chloro-6-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Claisen-Schmidt condensation reactions utilizing 1-(2-Chloro-6-hydroxyphenyl)ethanone. The unique substitution pattern of this ketone presents specific challenges, including a propensity for various side reactions. This guide offers insights and practical solutions to optimize the synthesis of the desired 2'-chloro-6'-hydroxychalcones.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Chalcone
Low or nonexistent yields of the target α,β-unsaturated ketone are a common frustration in Claisen-Schmidt condensations. Several factors, from reagent quality to reaction conditions, can be responsible.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The base catalyst (e.g., NaOH, KOH) may be old and have reacted with atmospheric CO2, reducing its efficacy. Use a fresh batch of high-purity base for each reaction. |
| Suboptimal Reaction Temperature | While some Claisen-Schmidt reactions require heat, elevated temperatures can promote side reactions and decomposition, especially with sensitive substrates like 2-hydroxyacetophenones. It is often beneficial to run the reaction at room temperature or even at 0°C to improve the yield of the desired chalcone. |
| Incorrect Stoichiometry | The molar ratio of the aldehyde to the ketone is a critical parameter. A slight excess of the aldehyde can sometimes be used to ensure complete consumption of the ketone. |
| Poor Reagent Quality | Impurities in the starting materials, particularly the aldehyde which can oxidize to the corresponding carboxylic acid, can inhibit the reaction. It is recommended to use freshly purified or distilled aldehydes. |
| Inefficient Mixing | In heterogeneous reaction mixtures, especially under solvent-free conditions, inefficient mixing can lead to incomplete reactions. Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: Formation of Multiple Byproducts
The presence of the ortho-hydroxyl group in this compound makes the system susceptible to several side reactions, leading to a complex product mixture.
| Side Reaction | Mitigation Strategies |
| Self-Condensation of the Ketone | This occurs when the enolate of the acetophenone reacts with another molecule of the ketone. To minimize this, slowly add the aldehyde to a mixture of the ketone and the base. This ensures the enolate preferentially reacts with the more electrophilic aldehyde.[1] Using a milder base or lower reaction temperatures can also reduce the rate of self-condensation.[1] |
| Cannizzaro Reaction of the Aldehyde | If the aromatic aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1] This side reaction consumes the aldehyde. Employing a milder base or lower base concentration can help to suppress the Cannizzaro reaction. |
| Intramolecular Cyclization to Flavanone | The initial 2'-hydroxychalcone product can undergo an intramolecular Michael addition, particularly under basic or acidic work-up conditions, to form a flavanone. To avoid this, it is crucial to neutralize the reaction mixture carefully with dilute acid at a low temperature during work-up. Some studies suggest that flavanone formation can be a minor byproduct even under optimized chalcone synthesis conditions.[2] |
| Formation of Chromones | Another potential cyclization pathway for 2-hydroxyacetophenones can lead to the formation of chromones. The reaction conditions that favor chromone formation often involve specific reagents and higher temperatures, so careful control of the Claisen-Schmidt conditions is key to avoiding this byproduct. |
| Baker-Venkataraman Rearrangement | While less common as a direct side reaction, if any acylation of the ortho-hydroxyl group occurs (for instance, from an acylating agent impurity), the resulting ester can undergo a base-catalyzed rearrangement to a 1,3-diketone. Ensuring the purity of reactants and the reaction setup can prevent this. |
Frequently Asked Questions (FAQs)
Q1: My Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the common causes?
A1: Low or no yield can stem from several factors. The most common issues include an inactive base catalyst (due to absorption of atmospheric CO2), suboptimal reaction temperature (too high can cause decomposition, too low can halt the reaction), incorrect stoichiometry of reactants, and poor quality of starting materials, especially the aldehyde which can easily oxidize.
Q2: I am observing the formation of multiple byproducts in my reaction with this compound. What are they likely to be?
A2: The ortho-hydroxyl group in your starting material makes it prone to specific side reactions. Besides the common self-condensation of the ketone and the Cannizzaro reaction of the aldehyde, you should be aware of the potential for intramolecular cyclization of the desired 2'-hydroxychalcone product to form a flavanone.[3][4] Under certain conditions, chromone formation is also possible.
Q3: How can I prevent the cyclization of my 2'-chloro-6'-hydroxychalcone to the corresponding flavanone?
A3: The cyclization to a flavanone is often promoted by prolonged exposure to base or by acidic conditions during work-up. To minimize this, it is advisable to neutralize the reaction mixture promptly and carefully with a dilute acid (e.g., HCl) at a low temperature (e.g., in an ice bath) once the reaction is complete. Isolating the chalcone quickly after formation can also prevent subsequent cyclization.
Q4: What is the optimal type and concentration of base to use for this reaction?
A4: The choice of base is critical. While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and effective, they can also promote side reactions.[1] The optimal concentration often needs to be determined empirically. Some studies have shown that milder bases can provide better selectivity for the desired chalcone. For 2'-hydroxyacetophenones, NaOH has been shown to have good catalytic activity.
Q5: Does the order of adding the reagents matter?
A5: Yes, the order of addition can significantly impact the product distribution. To minimize the self-condensation of this compound, it is recommended to add the aldehyde slowly to a pre-stirred mixture of the ketone and the base.[1] This ensures that the generated enolate has a higher probability of reacting with the more electrophilic aldehyde rather than another molecule of the ketone.
Quantitative Data Summary
The yield of 2'-hydroxychalcones can be influenced by various factors, including the specific substituents on the reactants and the reaction conditions employed. The following table summarizes representative yields for the synthesis of 2'-hydroxychalcones from various substituted 2'-hydroxyacetophenones.
| 2'-Hydroxyacetophenone Derivative | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 5'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [5][6] |
| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH / Isopropyl Alcohol | 4 h | Optimized | |
| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [7] |
| 2'-Hydroxyacetophenone | 4-Bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [7] |
| Various 2-hydroxy-acetophenones | Various benzaldehydes | 20% w/v KOH, EtOH | 4 h (reflux) or 24 h (RT) | 22-85 | [8] |
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the synthesis of 2'-hydroxychalcones in a solvent.
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (e.g., 40% aqueous solution)
-
Ethanol or Isopropyl Alcohol
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the this compound in the chosen alcohol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous solution of the base catalyst to the flask.
-
To this mixture, add the aromatic aldehyde dropwise over a period of 15-30 minutes.
-
Continue stirring the reaction mixture at room temperature or at 0°C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.[8]
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and crushed ice.
-
Carefully neutralize the mixture with dilute HCl while keeping the temperature low.
-
The precipitated crude chalcone can be collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining base and salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Mechanochemical Synthesis (Ball Milling)
This "green chemistry" approach can offer high efficiency and avoids the use of organic solvents.[5][6]
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (2 equivalents)
-
Solid Potassium Hydroxide (KOH) (2 equivalents)
-
Ball mill with grinding jars and balls
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Charge a grinding jar with this compound, one equivalent of the aromatic aldehyde, and solid KOH.
-
Conduct the first grinding cycle for 30 minutes.
-
Open the jar and add the second equivalent of the aromatic aldehyde.
-
Conduct the second grinding cycle for another 30 minutes.
-
After grinding, dissolve the resulting powder in cold methanol.
-
Acidify the solution with cold 1 M HCl.
-
The precipitated product can be collected by filtration, washed with water, and dried.
Visualizations
Caption: Experimental workflow for Claisen-Schmidt condensation.
Caption: Main and side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Chloro-6-hydroxyphenyl)ethanone Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-chloro-6-hydroxyphenyl)ethanone and its derivatives using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, a this compound derivative, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I select a suitable mobile phase for column chromatography?
A1: This indicates your compound is highly polar. For such compounds, a more polar eluent system is required. Here are a few strategies:
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Increase Solvent Polarity: Start by adding a small percentage of methanol (MeOH) to your mobile phase. A common starting point is a gradient of 0-10% methanol in dichloromethane (DCM).[1]
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Utilize a Stronger Solvent System: For very polar compounds, a mixture of 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[2]
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Alternative Solvents: Consider incorporating toluene in your solvent system, for example, 10% ethyl acetate in toluene, which can improve the separation of aromatic compounds.[1]
Q2: My product is eluting from the column, but the fractions are broad and show significant tailing. What could be the cause and how can I fix it?
A2: Tailing is a common issue, especially with polar compounds like phenols, and can be caused by several factors:
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Strong Interaction with Silica Gel: The acidic nature of silica gel can lead to strong interactions with the phenolic hydroxyl group, causing tailing.[3]
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Sample Overloading: Loading too much sample onto the column can result in tailing.[3]
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Solution: Reduce the amount of crude material loaded. A general guideline is a silica gel to crude sample weight ratio of at least 30:1.[3]
-
-
Inappropriate Solvent Polarity: If the eluent polarity is too low, the compound will move slowly and may tail.
-
Solution: Once your compound begins to elute, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up its movement and sharpen the peak.[2]
-
Q3: The separation between my desired product and an impurity is poor, even though they have different Rf values on the TLC plate. What should I do?
A3: Poor separation on the column despite good TLC separation can be frustrating. Here are some potential causes and solutions:
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Improperly Packed Column: Channels, cracks, or air bubbles in the silica gel bed lead to uneven solvent flow and poor separation.[3]
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Solution: Ensure the column is packed uniformly as a slurry and never allowed to run dry.
-
-
Incorrect Sample Loading: Loading the sample in a large volume of solvent or disturbing the top of the silica bed can cause band broadening.[3]
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Compound Degradation on Silica: Your compound or the impurity might be degrading on the acidic silica gel, leading to a continuous stream of the degradation product in all fractions.[2]
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Solution: Test the stability of your compound on silica using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel, florisil, or alumina.[2]
-
Q4: My compound seems to be stuck on the column and won't elute, even after passing a large volume of the mobile phase. What has happened?
A4: There are several possibilities when a compound fails to elute:
-
Insufficient Eluent Polarity: The mobile phase may not be polar enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of your eluent system (gradient elution).[5]
-
-
Compound Decomposition: The compound may have decomposed on the column.[2]
-
Solution: Test your compound for stability on silica gel.[2]
-
-
Incorrect Solvent System: Double-check that you have prepared the mobile phase with the correct solvents and proportions.[2]
-
Precipitation on the Column: The compound may have crystallized or precipitated at the top of the column, blocking solvent flow.
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Solution: This is a difficult situation to resolve. You may need to unpack the column and attempt to recover your compound by filtration.
-
Data Presentation
The following table provides typical starting parameters for the column chromatography purification of this compound derivatives. These should be optimized for each specific compound and impurity profile using Thin Layer Chromatography (TLC).
| Parameter | Recommended Value/Range | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. The smaller particle size provides higher resolution.[2] |
| Neutral Alumina | A good alternative if the compound is sensitive to the acidic nature of silica gel.[1] | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for moderately polar compounds. Start with a low polarity (e.g., 5-10% Ethyl Acetate in Hexane) and gradually increase the concentration of Ethyl Acetate.[2] A good target Rf value on TLC for the desired compound is typically between 0.2 and 0.4.[5] |
| Dichloromethane/Methanol Gradient | Suitable for more polar derivatives. A gradient of 0-10% Methanol in Dichloromethane is a good starting point.[1] | |
| Loading Ratio | 30:1 to 100:1 (Silica:Crude) | A higher ratio provides better separation, especially for difficult separations.[3] |
| Loading Method | Wet Loading (in minimal solvent) | Ideal for soluble compounds. Dissolve the sample in the smallest possible volume of the initial mobile phase or a slightly more polar solvent.[4] |
| Dry Loading (adsorbed on silica) | Recommended for compounds with poor solubility in the mobile phase to prevent band broadening.[3][4] |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.[5]
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
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Allow the silica gel to settle, and then add another thin layer of sand on top.
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Never let the solvent level drop below the top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.[4]
-
Dry Loading: Dissolve the crude sample in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your optimized protocol.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for common column chromatography issues.
References
Preventing byproduct formation in 1-(2-Chloro-6-hydroxyphenyl)ethanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloro-6-hydroxyphenyl)ethanone. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for producing this compound and its isomers are Direct Friedel-Crafts Acylation of 2-chlorophenol and the Fries Rearrangement of 2-chlorophenyl acetate. The choice between these methods often depends on the desired regioselectivity and the potential for byproduct formation.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The most prevalent byproducts are typically isomers of the desired product and O-acylated compounds. In the context of acylating 2-chlorophenol, you may encounter:
-
O-acylation product: 2-chlorophenyl acetate.
-
Positional isomers: 1-(4-Chloro-2-hydroxyphenyl)ethanone and 1-(2-Chloro-4-hydroxyphenyl)ethanone.
-
Polysubstituted products: Di-acylated phenols, although less common in acylation reactions.[1]
-
Decomposition products: Charring and colored byproducts can form at elevated temperatures.
Q3: How can I favor C-acylation over O-acylation?
A3: To favor the formation of the C-acylated product (hydroxyacetophenone) over the O-acylated product (phenyl acetate), the use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial. The Lewis acid coordinates with the acylating agent, forming a highly electrophilic acylium ion that preferentially attacks the electron-rich aromatic ring. The Fries rearrangement is an excellent alternative that inherently yields C-acylated products from a phenyl ester precursor.
Q4: How does temperature affect the regioselectivity of the Fries Rearrangement?
A4: Temperature plays a significant role in determining the ratio of ortho to para isomers in the Fries rearrangement. Generally, lower temperatures (around room temperature to 60 °C) favor the formation of the para isomer (kinetic control), while higher temperatures (often above 160 °C) favor the formation of the more thermodynamically stable ortho isomer.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | Predominant formation of the O-acylated byproduct (2-chlorophenyl acetate). | Ensure a sufficient amount of a strong Lewis acid catalyst (e.g., AlCl₃) is used in the Friedel-Crafts acylation. Alternatively, employ the Fries rearrangement of 2-chlorophenyl acetate. |
| Formation of undesired positional isomers. | Optimize the reaction temperature and solvent polarity. For the Fries rearrangement, higher temperatures generally favor the ortho product. Non-polar solvents also tend to favor ortho substitution. | |
| Incomplete reaction. | Ensure anhydrous conditions, as moisture deactivates the Lewis acid catalyst. Use a stoichiometric amount of the catalyst, as it can be complexed by the product. | |
| High proportion of the para-isomer (1-(2-Chloro-4-hydroxyphenyl)ethanone) | Reaction temperature is too low in a Fries rearrangement. | Increase the reaction temperature to favor the formation of the thermodynamically more stable ortho-isomer. |
| Formation of dark, tarry byproducts | Reaction temperature is too high, leading to decomposition. | Carefully control the reaction temperature, using an oil bath for precise heating. Consider a lower reaction temperature, even if it requires a longer reaction time. |
| Difficulty in separating the desired product from byproducts | Similar physical properties of the isomers. | Utilize column chromatography for purification. For the Fries rearrangement, steam distillation can be effective in separating the volatile ortho-isomer from the less volatile para-isomer. |
Quantitative Data on Reaction Outcomes
The following table summarizes typical yields and product distributions for the synthesis of chloro-hydroxyacetophenones under different conditions.
| Reaction | Substrate | Catalyst/Conditions | Desired Product | Yield (%) | Ortho:Para Ratio | Key Byproducts |
| Fries Rearrangement | Phenylchloroacetate | p-Toluenesulfonic acid (PTSA), solvent-free, 90-160°C | 2-chloro-1-(2-hydroxyphenyl)ethanone | ~70 | Favors ortho | para-isomer |
| Fries Rearrangement | 2-Fluorophenyl acetate | AlCl₃ (1.5 equiv), Monochlorobenzene, 170°C | 2-fluoro-6-hydroxyacetophenone | 62 (crude) | 1.72:1 | para-isomer, side products |
| Friedel-Crafts Acylation | Toluene | AlCl₃, Acetyl chloride | 4-Methylacetophenone | 85 | 95.8% para | ortho- and meta-isomers (3.9%) |
Note: Data for the direct synthesis of this compound is limited in the reviewed literature. The provided data for related compounds illustrates general trends.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement of 2-Chlorophenyl Acetate
This protocol is adapted from procedures for similar Fries rearrangements and aims to maximize the yield of the ortho product.
Step 1: Synthesis of 2-Chlorophenyl Acetate
-
In a fume hood, combine 2-chlorophenol (1 eq) and a slight excess of acetic anhydride (1.1 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., pyridine).
-
Heat the mixture gently (e.g., 50-60°C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-chlorophenyl acetate.
Step 2: Fries Rearrangement
-
In a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, place anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Add an inert, high-boiling solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).
-
Slowly add 2-chlorophenyl acetate (1 eq) to the stirred suspension.
-
Heat the reaction mixture to a high temperature (typically 160-180°C) to favor the formation of the ortho isomer.
-
Maintain the temperature and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum-product complex.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or steam distillation to isolate this compound.
Visualizing Reaction Pathways and Workflows
Fries Rearrangement Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
General Experimental Workflow
Caption: A generalized workflow for synthesis and purification.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common issues.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 1-(2-Chloro-6-hydroxyphenyl)ethanone for reactions
Welcome to the technical support center for 1-(2-Chloro-6-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this compound for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a phenolic compound. As with many chlorophenols, it is expected to be readily soluble in organic solvents and only slightly soluble in water.[1] The presence of the polar hydroxyl and ketone groups contributes to its solubility in polar organic solvents, while the chlorinated phenyl ring imparts hydrophobic characteristics.
Q2: I'm having trouble dissolving this compound in my reaction solvent. What are some common reasons for this?
A2: Difficulty in dissolving this compound can arise from several factors:
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Solvent Polarity: The chosen solvent may not have the optimal polarity to solubilize the molecule effectively. A solvent that is too polar or too non-polar may result in poor solubility.
-
Concentration: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent at the given temperature.
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Temperature: The solubility of solid organic compounds typically increases with temperature. Your reaction may be running at a temperature where the compound's solubility is limited.
-
Purity of the Compound: Impurities can sometimes affect the solubility of a compound.
Q3: What are the most effective techniques to improve the solubility of this compound for a reaction?
A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds:
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Co-solvency: Using a mixture of solvents can often improve solubility compared to a single solvent.
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pH Adjustment: As a phenolic compound, this compound is weakly acidic. Increasing the pH of the reaction mixture by adding a non-nucleophilic base can deprotonate the hydroxyl group, forming a more soluble phenoxide salt.
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Use of Solubilizing Agents: The addition of a solubilizing agent, such as polyethylene glycol (PEG), can help to increase the solubility of the compound in the reaction medium.
-
Temperature Increase: Gently heating the mixture can significantly increase the solubility of the compound.
Q4: Will increasing the pH to improve solubility affect my reaction?
A4: Increasing the pH can potentially affect your reaction. The resulting phenoxide is more nucleophilic than the corresponding phenol and could participate in side reactions. Additionally, other reagents in your reaction may be sensitive to basic conditions. It is crucial to consider the compatibility of all reaction components with the chosen pH.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting guide:
Caption: Troubleshooting workflow for solubility issues.
Data Presentation
Table 1: Representative Solubility of 2',4'-Dihydroxyacetophenone in Various Solvents at 298.15 K
| Solvent | Molar Fraction (x10^3) | Solubility ( g/100g solvent) |
| Methanol | 185.34 | 28.18 |
| Ethanol | 201.29 | 34.98 |
| n-Propanol | 224.16 | 43.83 |
| Isopropanol | 231.57 | 45.49 |
| n-Butanol | 215.78 | 49.38 |
| Isobutanol | 226.49 | 52.09 |
| Ethyl Acetate | 99.87 | 17.13 |
| Toluene | 1.25 | 0.22 |
| Dichloromethane | - | Insoluble |
Data is for 2',4'-dihydroxyacetophenone and is intended to be representative.
Experimental Protocols
Here are detailed protocols for key experiments to improve the solubility of this compound.
Protocol 1: Solubility Determination in a Range of Solvents
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
Caption: Experimental workflow for solubility determination.
Methodology:
-
Accurately weigh approximately 10 mg of this compound into a series of small, sealable glass vials.
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To each vial, add a 0.1 mL aliquot of a different test solvent (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile, Toluene, Ethanol).
-
Seal the vials and vortex or shake vigorously for 1-2 minutes at a constant temperature (e.g., 25 °C).
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Visually inspect each vial for complete dissolution of the solid.
-
If the solid has not completely dissolved, add another 0.1 mL of the respective solvent and repeat step 3.
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Continue adding solvent in 0.1 mL increments until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the compound in each case.
-
Calculate the approximate solubility in mg/mL for each solvent.
Protocol 2: Improving Solubility via pH Adjustment
This protocol describes how to increase the solubility of this compound in a reaction by adding a base.
Methodology:
-
To your reaction vessel containing the solvent and other non-base-sensitive reagents, add the this compound.
-
While stirring, add a mild, non-nucleophilic inorganic base (e.g., potassium carbonate, cesium carbonate) portion-wise.
-
Observe the mixture for the dissolution of the solid.
-
If necessary, gently warm the mixture (e.g., to 40 °C) to aid dissolution.
-
Once the solid has dissolved, proceed with the addition of any base-sensitive reagents.
Caution: Ensure that the added base and the resulting increase in pH are compatible with all other reagents and the desired reaction pathway.
Protocol 3: Improving Solubility Using a Co-solvent System
This protocol details the use of a co-solvent to improve the solubility of this compound.
Caption: Workflow for using a co-solvent system.
Methodology:
-
Identify a "good" solvent in which this compound is highly soluble (e.g., THF, Dioxane) and a "poor" solvent which is the primary solvent for your reaction.
-
Dissolve the required amount of this compound in a minimal amount of the "good" solvent to create a concentrated stock solution.
-
Slowly add the stock solution to the stirred reaction mixture containing the "poor" solvent.
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Monitor the mixture for any signs of precipitation.
-
If precipitation occurs, you may need to adjust the ratio of the co-solvents to maintain a homogeneous solution. This can be done by either adding more of the "good" solvent to the reaction mixture or by preparing a more dilute initial stock solution.
-
Once a stable, homogeneous solution is achieved, proceed with your reaction.
References
Troubleshooting low conversion rates in 1-(2-Chloro-6-hydroxyphenyl)ethanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in the synthesis of this compound, typically prepared via the Fries rearrangement of 2-chlorophenyl acetate, can be attributed to several factors. This guide addresses common problems in a question-and-answer format.
Question 1: My Fries rearrangement of 2-chlorophenyl acetate is resulting in a very low yield of the desired this compound. What are the potential causes?
Answer: Low yields in the Fries rearrangement are often linked to suboptimal reaction conditions. The key factors to investigate are:
-
Inadequate Lewis Acid Catalyst: The Lewis acid, typically aluminum chloride (AlCl₃), is crucial for the reaction mechanism. Ensure you are using a sufficient stoichiometric amount, as it complexes with both the starting material and the product.[1] The quality of the Lewis acid is also critical; it should be anhydrous.
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Improper Reaction Temperature: Temperature plays a significant role in the Fries rearrangement, influencing both the reaction rate and the regioselectivity (ortho vs. para isomers).[2][3] For the synthesis of the ortho-isomer, this compound, higher temperatures are generally favored.[3] However, excessively high temperatures can lead to decomposition and the formation of side products.[4]
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Presence of Moisture: The reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Solvent or Lack Thereof: The choice of solvent can influence the reaction outcome.[2] While the reaction can be run without a solvent, using a non-polar solvent can favor the formation of the ortho product.[2] If using a solvent, ensure it is anhydrous.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[5]
Question 2: I am observing the formation of a significant amount of the para-isomer (4-Chloro-2-hydroxyacetophenone) instead of the desired ortho-isomer. How can I improve the ortho-selectivity?
Answer: The ratio of ortho to para isomers in a Fries rearrangement is highly dependent on the reaction conditions. To favor the formation of the ortho-isomer, this compound, consider the following adjustments:
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Increase the Reaction Temperature: Higher reaction temperatures generally favor the formation of the ortho product, which is the thermodynamically more stable isomer due to chelation of the aluminum chloride between the carbonyl and hydroxyl groups.[3] Temperatures above 160°C often favor the o-isomer.[3]
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Use a Non-Polar Solvent: The use of non-polar solvents tends to favor the formation of the ortho product.[2]
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Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at a high temperature can increase the yield of the ortho isomer.
Question 3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What could be causing this?
Answer: A dark reaction mixture and the formation of multiple byproducts suggest decomposition or side reactions are occurring. Potential causes include:
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Reaction Temperature is Too High: While high temperatures favor the ortho isomer, excessively high temperatures (e.g., above 180°C) can lead to intermolecular acyl migration and other side reactions, especially with prolonged reaction times.[6]
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Impure Starting Materials: Ensure the 2-chlorophenyl acetate starting material is pure. Impurities can lead to undesired side reactions.
-
Intermolecular Acylation: At higher temperatures, intermolecular acylation can compete with the desired intramolecular rearrangement, leading to a mixture of products.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The most common and industrially significant method for synthesizing this compound is the Fries rearrangement of 2-chlorophenyl acetate.[2][7] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2]
Q2: What are some alternative methods for the synthesis of this compound?
A2: While the Fries rearrangement is prevalent, other methods include the diazotization of 2-amino-6-chloro-acetophenone, followed by hydrolysis of the resulting diazonium salt, which has been reported with a 55% yield.[8] Another approach involves the reaction of 2-chloro-6-hydroxybenzonitrile with a Grignard reagent like methylmagnesium bromide, although a reported yield for this method was low (15%).[8]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography or recrystallization.[5][8] For column chromatography, a common eluent system is a mixture of dichloromethane and hexane.[8] Recrystallization from an aqueous solution has also been reported to be effective.[5]
Quantitative Data Summary
The yield of hydroxyacetophenones from the Fries rearrangement is highly variable and depends on the substrate and reaction conditions. The following table summarizes reported yields for the synthesis of various hydroxyacetophenones to provide a comparative reference.
| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-chlorophenyl acetate | This compound & 1-(4-Chloro-2-hydroxyphenyl)ethanone | AlCl₃ | Not specified | 160-180 | Traces of side products observed | [6] |
| 4-chlorophenyl acetate | 1-(5-Chloro-2-hydroxyphenyl)ethanone | AlCl₃ | None | 110-200 | 90-100 | [5] |
| Phenyl acetate | 2'-Hydroxyacetophenone | AlCl₃ | Nitrobenzene | 120-125 | 64.9 | [9] |
| Phenyl acetate | 2'-Hydroxyacetophenone | Ionic Liquid | None | 130 | 77.1 | [10] |
| 2-chloro-6-hydroxybenzonitrile | This compound | MeMgBr | THF | 65 | 15 | [8] |
| 3-Chloroanisole | 2'-Chloro-4'-hydroxyacetophenone | AlCl₃ | 1,2-dichloroethane | Ambient | 81 | [11] |
Experimental Protocols
1. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone via Fries Rearrangement (High-Yield Example)
This protocol is adapted from a high-yield synthesis of a similar compound and can be optimized for this compound.[5]
-
Materials: 4-chlorophenyl acetate (10 g, 0.058 mol), Aluminum chloride (14.56 g, 0.109 mol), Crushed ice, Ethyl acetate, Saturated brine solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a 500 ml round-bottomed flask, combine 4-chlorophenyl acetate and aluminum chloride.
-
Heat the mixture in an oil bath at 140-150°C for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane mobile phase.
-
Upon completion, cool the reaction mixture and quench it with crushed ice.
-
Extract the solid product with ethyl acetate (2 x 50 mL).
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Combine the organic phases, wash with saturated brine solution (2 x 15 mL), and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an aqueous solution.
-
2. Synthesis of this compound from 2-chloro-6-hydroxybenzonitrile
This protocol describes a synthesis route using a Grignard reagent.[8]
-
Materials: 2-chloro-6-hydroxybenzonitrile (614 mg, 4 mmol), Tetrahydrofuran (THF, 10 mL), Methylmagnesium bromide solution (1.4 M in toluene/THF, 6.4 mL, 9 mmol), Argon, Water, Aqueous hydrochloric acid, Dichloromethane (DCM), Hexane.
-
Procedure:
-
Dissolve 2-chloro-6-hydroxybenzonitrile in THF in a flask under an argon atmosphere.
-
Slowly add the methylmagnesium bromide solution. Note: Gas evolution will occur.
-
Stir the reaction mixture at room temperature until gas evolution ceases.
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Transfer the mixture to a sealed tube and stir overnight at 65°C.
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After the reaction is complete, quench with water and acidify with aqueous hydrochloric acid.
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Extract the organic layer containing the product with dichloromethane.
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Purify the product by column chromatography using a dichloromethane/hexane (1:1) eluent to yield this compound.
-
Visualizations
Caption: Experimental workflow for the Fries rearrangement synthesis.
Caption: Troubleshooting logic for low conversion rates.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. researchgate.net [researchgate.net]
- 5. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]
- 6. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. This compound | 55736-04-4 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2'-CHLORO-4'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 1-(2-Chloro-6-hydroxyphenyl)ethanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(2-Chloro-6-hydroxyphenyl)ethanone via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structure of this compound (a phenolic ketone), and data from structurally similar compounds, alcohols such as ethanol and methanol are excellent starting points. For instance, the related isomer 2-chloro-1-(3-hydroxyphenyl)ethanone has been successfully recrystallized from ethanol.[1][2] Another isomer, 2-chloro-1-(4-hydroxyphenyl)ethanone, has been recrystallized from methanol.[3] A solvent system of ethanol-water or acetone-hexane could also be effective, where the compound is dissolved in the more soluble solvent (ethanol or acetone) and then the less soluble solvent (water or hexane) is added to induce crystallization.
Q2: My compound has an oily appearance and won't crystallize. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. Here are several troubleshooting steps:
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Increase the solvent volume: Add more of the primary solvent to ensure the compound remains dissolved as it cools.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.
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Modify the solvent system: If using a mixed solvent system, try adjusting the ratio of the solvents.
-
Switch solvents: Consider a solvent with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled. What is the issue?
A3: A lack of crystal formation is often due to using an excessive amount of solvent. To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the surface of the solution to create nucleation sites.
-
Add a seed crystal: Introduce a tiny crystal of the pure compound to initiate crystallization.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: The recovered crystals are discolored. How can I improve the purity?
A4: Discoloration often indicates the presence of impurities. To address this, you can:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that activated charcoal should be used with caution for phenolic compounds as it can sometimes react with them.[4]
-
Perform a second recrystallization: Re-dissolve the discolored crystals in a fresh portion of the hot solvent and repeat the recrystallization process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling out" | - The compound is melting in the hot solvent.- The solution is supersaturated above the compound's melting point.- The cooling process is too rapid. | - Add more of the primary solvent.- Ensure a gradual cooling process.- Consider a different solvent system with a lower boiling point. |
| Low yield of crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus.- Allow sufficient time for crystallization and cool the solution in an ice bath. |
| Crystals are impure or discolored | - Incomplete removal of impurities.- Co-precipitation of impurities. | - Perform a second recrystallization.- Use activated charcoal to remove colored impurities (use with caution for phenols).- Ensure slow cooling to allow for selective crystallization. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the initial purity of the compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this cooling period. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove any residual solvent.
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Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
Solubility Data (Qualitative)
Due to the lack of specific quantitative data for this compound, this table provides a qualitative guide to solvent selection based on general principles of solubility for phenolic ketones.
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Water | Low | Low to Moderate | Potentially suitable, may require a large volume. |
| Ethanol | Moderate | High | Good |
| Methanol | Moderate | High | Good |
| Acetone | High | Very High | Poor (as a single solvent), but good as the primary solvent in a mixed system. |
| Hexane | Very Low | Low | Poor (as a single solvent), but good as the anti-solvent in a mixed system. |
| Dichloromethane | High | Very High | Poor |
| Toluene | Low | Moderate | Potentially suitable. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-Chloro-6-ethoxy-2-hydroxyphenyl)ethanone | C10H11ClO3 | CID 171010039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Claisen-Schmidt Condensation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Claisen-Schmidt condensation, with a specific focus on the impact of base concentration on reaction yield. Here you will find troubleshooting advice for common experimental issues and frequently asked questions to streamline your research and development process.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
| Issue | Question | Potential Causes & Solutions |
| Low or No Yield | I am experiencing a very low yield of my target α,β-unsaturated ketone. What are the potential reasons, and how can I improve it? | Inappropriate Base Concentration: The concentration of the base is a critical factor. Excessively high concentrations of a strong base can promote side reactions, while an insufficient amount will lead to an incomplete reaction. It is advisable to perform small-scale experiments to determine the optimal base concentration for your specific substrates. For instance, in solvent-free reactions of cycloalkanones with benzaldehydes, 20 mol% of solid NaOH has been shown to provide excellent yields.[1][2] Suboptimal Reaction Temperature: Many Claisen-Schmidt reactions proceed well at room temperature.[3] However, some systems may require gentle heating to improve the reaction rate. Conversely, cooling may be necessary to minimize side reactions.[3] Incorrect Stoichiometry: The molar ratio of the reactants is crucial. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required. For a mono-condensation, using a slight excess of the ketone can help suppress the formation of the di-condensation product. |
| Formation of Multiple Byproducts | My TLC analysis shows multiple spots, making the purification of my crude product challenging. What are these byproducts, and how can I minimize their formation? | Self-Condensation of the Ketone: If the ketone is highly enolizable, it may react with itself. This is more likely if the aldehyde is less reactive. To mitigate this, consider adding the aldehyde slowly to a mixture of the ketone and the base. This ensures the enolate preferentially reacts with the more reactive aldehyde.[4] Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a high concentration of a strong base to yield a primary alcohol and a carboxylic acid.[3] To avoid this, consider using a milder base or lowering the base concentration. Slow, dropwise addition of the base can also prevent localized high concentrations.[3] Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the Michael acceptor), leading to a 1,5-dicarbonyl compound.[3] Using a stoichiometric amount of the aldehyde or a slight excess of the ketone, along with lower reaction temperatures, can help suppress this side reaction.[3] |
| Darkening of Reaction Mixture and Tar Formation | My reaction mixture has turned very dark, and I am struggling to isolate a solid product. What is causing this? | A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or the product. This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[3] Aldehydes, in particular, can be prone to polymerization under these conditions. Solution: - Reduce the reaction temperature. - Lower the concentration of the base catalyst.[3] - Ensure slow and controlled addition of the base.[3] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the fundamental role of the base in the Claisen-Schmidt condensation? | The base in a Claisen-Schmidt condensation acts as a catalyst to deprotonate the α-carbon of the enolizable ketone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, initiating the condensation reaction. |
| How does the strength of the base (e.g., NaOH vs. KOH) affect the reaction? | Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used to effectively catalyze the reaction.[5] In some solvent-free applications, solid NaOH has been shown to give slightly higher yields than solid KOH under the same conditions.[1][2] The choice between them may also depend on the specific substrates and reaction conditions. |
| Can the order of reagent addition impact the yield and purity? | Yes, the order of addition can be critical, especially in minimizing side reactions like the self-condensation of the ketone. Adding the aldehyde slowly to a mixture of the ketone and base can sometimes improve the yield of the desired crossed-condensation product by ensuring the enolate reacts with the aldehyde as it is formed.[4] |
| Is a solvent always necessary for the Claisen-Schmidt condensation? | No, solvent-free conditions, often employing a grinding technique with a solid base, have proven to be a highly efficient and environmentally friendly alternative.[1][6][7] These methods can lead to quantitative yields in significantly shorter reaction times.[1][8] |
Data Presentation
The following table summarizes quantitative data from a study on the solvent-free Claisen-Schmidt reaction between cyclohexanone and benzaldehyde, demonstrating the effect of NaOH concentration on the yield of α,α'-bis-benzylidenecyclohexanone.
Table 1: Effect of NaOH Concentration on the Yield of α,α'-bis-benzylidenecyclohexanone
| Entry | NaOH (mol%) | Time (min) | Yield (%) |
| 1 | 100 | 5 | 99 |
| 2 | 80 | 5 | 99 |
| 3 | 40 | 5 | 98 |
| 4 | 20 | 5 | 98 |
| 5 | 10 | 5 | 95 |
| 6 | 1 | 5 | 70 |
Data sourced from Rahman et al. (2012).[1]
Experimental Protocols
Solvent-Free Claisen-Schmidt Condensation (Grinding Method)
This protocol describes a facile and efficient solvent-free synthesis of α,α'-bis-benzylidenecyclohexanone.
Materials:
-
Cyclohexanone (10 mmol)
-
Benzaldehyde (20 mmol)
-
Solid Sodium Hydroxide (NaOH) (2 mmol, 20 mol%)
-
Mortar and Pestle
-
Ethanol (for recrystallization, if necessary)
Procedure:
-
In a mortar, combine cyclohexanone (10 mmol) and benzaldehyde (20 mmol).
-
Add solid NaOH (20 mol%).
-
Grind the mixture with a pestle for 5 minutes at room temperature. The reaction mixture will typically form a paste and may solidify.[1]
-
The resulting solid is often of high purity. For further purification, the product can be recrystallized from a suitable solvent like 95% ethanol.
Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol outlines a standard procedure for chalcone synthesis using a solvent.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Aromatic ketone (acetophenone derivative) (1.0 eq)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the acetophenone derivative in ethanol.
-
While stirring the solution at room temperature, add a solution of potassium hydroxide (~1.2 eq) in ethanol dropwise.[3]
-
The mixture is typically stirred at room temperature or gently heated to 40-50 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[3]
-
Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.
Mandatory Visualization
Caption: Logical workflow of the base-catalyzed Claisen-Schmidt condensation and the influence of high base concentration on side reactions and overall yield.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Temperature optimization for 1-(2-Chloro-6-hydroxyphenyl)ethanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-chloro-6-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective synthesis routes are the Fries rearrangement of 2-chlorophenyl acetate and the Friedel-Crafts acylation of 2-chlorophenol. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Q2: How does reaction temperature influence the outcome of the Fries rearrangement for this synthesis?
A2: Temperature is a critical parameter in the Fries rearrangement of 2-chlorophenyl acetate. Higher temperatures generally favor the formation of the ortho isomer, which is the desired this compound.[1][2] Conversely, lower temperatures tend to favor the formation of the para isomer.[1][2] This is a classic example of thermodynamic versus kinetic reaction control, where the ortho product is more stable at higher temperatures, likely due to the formation of a stable bidentate complex with the Lewis acid catalyst.[1]
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield can vary significantly based on the chosen synthesis route and the optimization of reaction conditions. For instance, one method involving the diazotization of 2-amino-6-chloro-acetophenone followed by hydrolysis reports a yield of 55%.[3] Another method starting from 2-chloro-6-hydroxybenzonitrile and using methylmagnesium bromide reported a lower yield of 15% after purification.[3] Optimization of temperature and other parameters is crucial for maximizing the yield.
Troubleshooting Guide
Q1: I am getting a low yield of the desired ortho-isomer (this compound) in my Fries rearrangement. What should I do?
A1: A low yield of the ortho-isomer is a common issue. Here are some steps to troubleshoot:
-
Increase the Reaction Temperature: Higher temperatures favor the formation of the ortho product.[1][2] If you are running the reaction at a lower temperature, gradually increasing it may improve the yield of the desired isomer. For the Fries rearrangement of 2-chlorophenyl acetate, temperatures in the range of 160-180°C have been shown to favor the ortho product.[4]
-
Check Your Solvent: The choice of solvent can influence the ortho/para ratio. Non-polar solvents tend to favor the formation of the ortho product.[1] If you are using a polar solvent, consider switching to a non-polar alternative.
-
Verify Catalyst Amount: Ensure you are using the correct stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃). Insufficient catalyst can lead to an incomplete reaction.
-
Extend Reaction Time: It's possible the reaction has not gone to completion. Consider extending the reaction time and monitoring the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Q2: My reaction is producing a significant amount of the para-isomer impurity. How can I minimize its formation?
A2: The formation of the para-isomer is a competing reaction, especially at lower temperatures.[1][2] To minimize its formation:
-
Optimize for Higher Temperature: As mentioned, higher temperatures favor the ortho product. Carefully increasing the reaction temperature can shift the equilibrium towards the desired isomer.
-
Solvent Selection: Use a non-polar solvent to further favor the ortho substitution.[1]
-
Purification: If formation of the para-isomer is unavoidable, it will need to be removed during purification. Column chromatography is often an effective method for separating the isomers.
Q3: I am observing the formation of other, unexpected side products. What could be the cause?
A3: The formation of unexpected side products can be due to several factors:
-
Reaction Temperature is Too High: While higher temperatures favor the ortho product, excessively high temperatures can lead to decomposition or other side reactions. For example, in the Fries rearrangement of 2-bromophenyl acetate, intermolecular bromine migration was observed at 180°C.[4][5] It is important to find the optimal temperature that maximizes the yield of the desired product without promoting side reactions.
-
Moisture in the Reaction: The presence of moisture can deactivate the Lewis acid catalyst and lead to unwanted side reactions. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products. Use high-purity starting materials to minimize this possibility.
Data Presentation
Table 1: Effect of Temperature on Isomer Formation in the Fries Rearrangement
| Temperature Range | Predominant Isomer | Rationale | Reference |
| Low (< 60°C) | para-hydroxy acetophenone | Kinetically controlled product | [2] |
| High (> 160°C) | ortho-hydroxy acetophenone | Thermodynamically controlled product, more stable | [2] |
Experimental Protocols
1. Fries Rearrangement of 2-Chlorophenyl Acetate
-
Materials: 2-chlorophenyl acetate, anhydrous aluminum chloride (AlCl₃), non-polar solvent (e.g., nitrobenzene or no solvent).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorophenyl acetate and the chosen non-polar solvent (if any).
-
Carefully add anhydrous aluminum chloride in portions while stirring. The reaction is exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 160-180°C) and maintain it for the specified reaction time.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound.
-
2. Synthesis from 2-Chloro-6-hydroxybenzonitrile
-
Materials: 2-chloro-6-hydroxybenzonitrile, methylmagnesium bromide solution in toluene/THF, tetrahydrofuran (THF), hydrochloric acid, dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-chloro-6-hydroxybenzonitrile in THF under an argon atmosphere, slowly add a solution of methylmagnesium bromide in toluene/THF.[3] Note that gas evolution will occur.
-
Stir the reaction mixture at room temperature until the gas evolution ceases.[3]
-
Transfer the mixture to a sealed tube and stir overnight at 65°C.[3]
-
After completion, quench the reaction with water and acidify with aqueous hydrochloric acid.[3]
-
Extract the organic layer containing the product with dichloromethane.[3]
-
Purify the product by column chromatography.[3]
-
Visualizations
Caption: Experimental workflow for temperature optimization in the Fries rearrangement.
Caption: Troubleshooting decision tree for low yield of the ortho-isomer.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. This compound | 55736-04-4 [chemicalbook.com]
- 4. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. 10.1039/J39700002596 | The Fries rearrangement of ortho-halogenophenyl acetates | chem960.com [chem960.com]
Technical Support Center: Monitoring Reaction Progress of 1-(2-Chloro-6-hydroxyphenyl)ethanone using TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the reaction progress of 1-(2-Chloro-6-hydroxyphenyl)ethanone.
Experimental Protocols
A detailed methodology for performing TLC analysis to monitor a reaction involving this compound is provided below. This protocol is a general guideline and may require optimization based on the specific reaction conditions and products.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
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Capillary tubes for spotting
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Eluent (e.g., 20% Ethyl Acetate in n-Hexane)
-
Visualization reagent (e.g., UV lamp, ferric chloride stain, or p-anisaldehyde stain)
-
Reaction mixture
-
Starting material standard (this compound)
-
Co-spot lane
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark starting points for the starting material (SM), the reaction mixture (RXN), and a co-spot (CO).
-
Spotting:
-
Using a capillary tube, apply a small spot of the diluted starting material solution onto the 'SM' mark on the baseline.
-
Apply a small spot of the reaction mixture at the 'RXN' mark.
-
At the 'CO' mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot.[1][2][3][4]
-
-
Development:
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[5] Circle the spots with a pencil.
-
For further visualization, especially for the hydroxyl group, the plate can be stained. A ferric chloride spray is excellent for phenols.[6] Alternatively, a p-anisaldehyde or potassium permanganate stain can be used for more general visualization.[6]
-
Data Presentation
Table 1: Recommended TLC Parameters for Monitoring Reactions of this compound
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel 60 F254 | The polar stationary phase interacts with the polar functional groups of the analyte. |
| Mobile Phase (Eluent) | 20% Ethyl Acetate in n-Hexane | A good starting point; the polarity can be adjusted based on the product's polarity. |
| Expected Rf Values | These are illustrative values and will vary depending on the reaction product. | |
| This compound (Starting Material) | ~0.4 - 0.5 | The phenolic hydroxyl group and ketone lead to moderate polarity. |
| Hypothetical Less Polar Product | ~0.6 - 0.7 | A less polar product will travel further up the plate. |
| Hypothetical More Polar Product | ~0.2 - 0.3 | A more polar product will have stronger interactions with the silica and a lower Rf. |
| Visualization | 1. UV Light (254 nm) | Non-destructive method for aromatic compounds. |
| 2. Ferric Chloride Stain | Specific for phenols, will give a colored spot. | |
| 3. p-Anisaldehyde Stain | General stain for many functional groups, often requires heating. |
Mandatory Visualizations
Diagram 1: General TLC Workflow for Reaction Monitoring
Diagram 2: Troubleshooting Common TLC Issues
Troubleshooting Guides and FAQs
Q1: My spots are streaking vertically up the plate. What should I do?
A: Streaking is a common issue, especially with polar, phenolic compounds like this compound.[7] Here are the primary causes and solutions:
-
Sample Overload: You may have spotted too much sample on the plate.[5][8] Try diluting your sample and spotting a smaller amount.
-
Acidic Nature of the Phenol: The phenolic hydroxyl group is acidic and can interact too strongly with the silica gel. Adding a small amount of a polar, acidic solvent like acetic acid or formic acid (0.1-1%) to your eluent can help to create more defined spots.[5][7]
-
Inappropriate Solvent System: If the polarity of your solvent system is not optimal, it can lead to streaking. Experiment with different solvent ratios or different solvent systems entirely.
Q2: My spots are either stuck at the baseline or have run to the solvent front. How can I fix this?
A: This indicates that the polarity of your eluent is not suitable for the compounds being analyzed.
-
Spots at the Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[5] Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture).
-
Spots at the Solvent Front (High Rf): Your eluent is too polar, causing the compounds to travel with the solvent front without sufficient interaction with the stationary phase.[5] Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).
Q3: I don't see any spots on my TLC plate after development.
A: There are several potential reasons for the absence of spots:
-
Insufficient Concentration: The sample you spotted may be too dilute.[5][8] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.
-
Non-UV Active Compounds: If you are only using a UV lamp for visualization, your compounds may not be UV active. This compound should be UV active due to the aromatic ring. However, if your product is not, you will need to use a chemical stain.[5]
-
Evaporation: If your compound is volatile, it may have evaporated from the plate during drying.
Q4: The spots for my starting material and product are very close together. How can I improve the separation?
A: Poor separation of spots with similar Rf values can be addressed in a few ways:
-
Optimize the Solvent System: Try a different solvent system with a different polarity. Sometimes, using a three-component solvent system can improve separation.
-
Use a Co-spot: The co-spot is crucial in this scenario. If the starting material and product have very similar Rf values, the co-spot will appear as a single, potentially elongated spot if the reaction is incomplete. If the reaction is complete, the co-spot will look identical to the reaction mixture lane.[1][2][4]
-
Change the Stationary Phase: While less common for routine monitoring, using a different stationary phase (e.g., alumina or reverse-phase silica) can alter the separation selectivity.[5]
Q5: What is the purpose of the co-spot?
A: The co-spot, where both the starting material and the reaction mixture are spotted on the same point, is a critical control for accurately interpreting the TLC plate.[1][3][4] It helps to:
-
Confirm the Identity of the Starting Material Spot: It definitively shows which spot in the reaction mixture corresponds to the starting material.
-
Assess Reaction Completion: If the starting material spot is absent in the reaction mixture lane and the co-spot shows both the product spot and the starting material spot at their respective positions, it provides strong evidence that the starting material has been consumed.
-
Resolve Ambiguity with Similar Rf Values: When the product and starting material have very close Rf values, the co-spot will appear as a single, often elongated or misshapen spot if both are present, confirming that they are not the same compound.[4]
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. Chemistry Teaching Labs - General procedure [chemtl.york.ac.uk]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. chembam.com [chembam.com]
- 8. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra of 1-(2-Chloro-6-hydroxyphenyl)ethanone and Its Isomers
I have successfully found information regarding the chemical structure and properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone. The search results confirm its molecular formula (C8H7ClO2) and molecular weight (170.59 g/mol ). I also found information on its use in synthesis. However, I was unable to find specific experimental or predicted 1H NMR and 13C NMR data for this exact compound. The search results did provide information on several isomers, such as 1-(4-Chloro-2-hydroxyphenyl)ethanone, 1-(2-Chloro-4-hydroxyphenyl)ethanone, and 1-(5-chloro-2-hydroxyphenyl)ethanone, which can be used as alternatives for comparison. To proceed, I will need to search for the NMR data for these isomers and a general protocol for NMR analysis.The search has yielded some valuable information. I found a 1H NMR spectrum for this compound on ChemicalBook, which is the target compound. However, the actual spectral data (chemical shifts, splitting patterns, etc.) is not provided in a clear, tabular format, and no 13C NMR data was found for this specific molecule.
On the other hand, I have found 1H and 13C NMR data for several isomers that can be used for comparison:
-
1-(4-Chloro-2-hydroxyphenyl)ethanone (also referred to as 4'-Chloro-2'-hydroxyacetophenone)
-
1-(5-chloro-2-hydroxyphenyl)ethanone
-
2-chloro-1-(3-hydroxyphenyl)ethanone
-
2'-Chloroacetophenone, 3'-Chloroacetophenone, and 4'-Chloroacetophenone (from a comparative guide)
I also found several resources detailing the general experimental protocols for preparing samples for NMR analysis.
Therefore, I have enough information to proceed with creating the comparison guide. I will use the available data for the isomers to create the comparison tables and will reference the general protocols for the experimental section. I can also use the information I have to predict the general features of the NMR spectra for this compound and discuss how it would differ from the isomers.
Given this, I do not need to perform additional searches and can proceed with generating the response.
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical research and synthetic chemistry, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for providing detailed information about the carbon-hydrogen framework of a molecule. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its structural isomers. While experimental data for the primary compound is limited, this guide leverages spectral data from its isomers to provide a comprehensive understanding of the structural nuances that differentiate these closely related molecules.
Predicted and Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its isomers. The data for the isomers provides a valuable reference for predicting the spectral characteristics of the target compound and for distinguishing it from its positional isomers during synthesis and analysis.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Integration, Assignment) |
| This compound | - | Predicted data based on isomeric analysis. Aromatic protons expected in the range of δ 6.8-7.5 ppm. The methyl protons of the acetyl group are expected around δ 2.5-2.7 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent. |
| 1-(4-Chloro-2-hydroxyphenyl)ethanone | CDCl₃ | δ 12.42 (s, 1H, OH), 7.71 (d, J=8.6 Hz, 1H, H-6), 6.99 (d, J=2.0 Hz, 1H, H-3), 6.90 (dd, J=8.6, 2.0 Hz, 1H, H-5), 2.59 (s, 3H, CH₃) |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | CDCl₃ | δ 12.1 (s, 1H, OH), 7.6 (d, J=2.7 Hz, 1H, H-6), 7.3 (dd, J=8.9, 2.7 Hz, 1H, H-4), 6.9 (d, J=8.9 Hz, 1H, H-3), 2.6 (s, 3H, CH₃) |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone | CDCl₃ | δ 7.49-7.51 (m, 1H, Ar-H), 7.36-7.4 (t, J=16 Hz, 2H, Ar-H), 7.14 (d, J=4.8 Hz, 1H, Ar-H), 5.67 (s, 1H, OH), 4.7 (s, 2H, CH₂Cl)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Predicted data. Carbonyl carbon ~200 ppm. Aromatic carbons between 115-160 ppm. Methyl carbon ~25-30 ppm. |
| 1-(4-Chloro-2-hydroxyphenyl)ethanone | CDCl₃ | δ 204.0, 162.5, 138.9, 131.1, 120.3, 119.0, 118.4, 28.5 |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | CDCl₃ | δ 204.0, 160.9, 137.3, 130.0, 122.9, 120.5, 119.9, 28.5 |
| 3'-Chloroacetophenone | CDCl₃ | δ 196.6, 138.6, 134.9, 132.9, 129.9, 128.3, 126.3, 26.5[2] |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate data interpretation and comparison.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble.[3] The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Visualization of Workflow and Structure
To aid in understanding the analytical process and the molecular structure, the following diagrams are provided.
Caption: Workflow for NMR analysis, from sample preparation to structural elucidation.
References
Unveiling the Molecular Fingerprint: A Comparative FTIR Analysis of 1-(2-Chloro-6-hydroxyphenyl)ethanone
A detailed spectroscopic comparison of 1-(2-Chloro-6-hydroxyphenyl)ethanone with related acetophenone derivatives, providing researchers in drug discovery and materials science with critical data for structural elucidation and chemical synthesis.
This guide presents a comprehensive Fourier-Transform Infrared (FTIR) spectroscopic analysis of the functional groups present in this compound. By comparing its spectral features with those of analogous compounds—2'-hydroxyacetophenone and 2'-chloroacetophenone—this document offers valuable insights for the characterization and quality control of this important chemical intermediate. The data herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in their developmental workflows.
Comparative Analysis of Functional Group Vibrations
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups: a hydroxyl (-OH) group, a carbonyl (C=O) group of the ketone, a carbon-chlorine (C-Cl) bond, and the aromatic ring system. The precise wavenumbers of these vibrations are influenced by the electronic and steric effects of the substituents on the acetophenone core. A detailed comparison with related molecules is summarized in the table below.
| Functional Group | This compound (Predicted) | 2'-Hydroxyacetophenone[1][2][3] | 2'-Chloroacetophenone[4][5][6][7][8] | Characteristic Wavenumber Range (cm⁻¹) | Vibrational Mode |
| Hydroxyl (O-H) | ~3400 (broad) | ~3380 (broad) | N/A | 3200-3600 | Stretching |
| Aromatic C-H | ~3050-3100 | ~3070 | ~3060 | 3000-3100 | Stretching |
| Carbonyl (C=O) | ~1685-1695 | ~1645 | ~1700 | 1680-1715[9][10] | Stretching |
| Aromatic C=C | ~1450-1600 | ~1450, 1580 | ~1440, 1590 | 1400-1600 | Ring Stretching |
| Carbon-Chlorine (C-Cl) | ~750-800 | N/A | ~760 | 600-800 | Stretching |
Note: The values for this compound are predicted based on the analysis of substituent effects on the acetophenone skeleton. The broadness of the hydroxyl peak is indicative of hydrogen bonding.
The carbonyl stretching frequency in aromatic ketones is particularly sensitive to the nature and position of ring substituents.[9] In 2'-hydroxyacetophenone, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups lowers the C=O stretching frequency significantly. Conversely, the electron-withdrawing nature of the chlorine atom in 2'-chloroacetophenone leads to a higher stretching frequency compared to the unsubstituted acetophenone. For this compound, a combination of these effects is anticipated.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample, such as this compound, using an ATR-FTIR spectrometer.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
-
Sample press for solid samples.
-
Spatula and cleaning swabs.
-
Isopropyl alcohol or other suitable solvent for cleaning.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a solvent-moistened swab if necessary.
-
Record a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation and Loading:
-
Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks corresponding to the different functional groups.
-
Compare the peak positions with the reference data provided in the comparison table.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample residue from the crystal using a soft swab.
-
Clean the crystal surface thoroughly with a suitable solvent to prepare for the next measurement.
-
Logical Workflow for FTIR Analysis
The process of analyzing a chemical compound using FTIR spectroscopy follows a logical sequence from sample handling to final data interpretation. The following diagram illustrates this workflow.
Caption: Workflow for the FTIR analysis of this compound.
References
- 1. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroacetophenone(532-27-4) IR Spectrum [chemicalbook.com]
- 5. Acetophenone, 2-chloro- [webbook.nist.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. app.studyraid.com [app.studyraid.com]
A Comparative Guide to the Characterization of Chalcones Synthesized from 1-(2-Chloro-6-hydroxyphenyl)ethanone
This guide provides a comprehensive comparison of chalcones synthesized from the precursor 1-(2-Chloro-6-hydroxyphenyl)ethanone. It details the synthesis, characterization, and biological evaluation of these compounds, offering a framework for researchers, scientists, and drug development professionals. The information is supported by established experimental protocols and comparative data based on known structure-activity relationships for this class of compounds.
Chalcones, characterized by a 1,3-diphenyl-2-propene-1-one structure, are precursors to flavonoids and are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of a chloro group at the 2-position and a hydroxyl group at the 6-position on Ring A provides a unique scaffold for developing novel therapeutic agents. Chemical modifications, such as introducing a chlorine atom, have been shown to significantly enhance biological activity.[3]
Synthesis and Characterization Workflow
The general process for synthesizing and evaluating these chalcones involves a multi-step workflow, from the initial condensation reaction to biological activity screening.
Experimental Protocols
General Synthesis via Claisen-Schmidt Condensation
This protocol describes a base-catalyzed Claisen-Schmidt condensation, a reliable and widely used method for synthesizing chalcones.[4][5]
-
Reactants:
-
This compound (1 equivalent)
-
Substituted aromatic benzaldehyde (1 equivalent)
-
-
Catalyst/Solvent:
-
Procedure:
-
Dissolve this compound in ethanol within a flask placed in an ice bath.
-
Slowly add an ethanolic KOH solution to the reaction mixture with continuous stirring.[6]
-
After approximately 20 minutes, add the substituted benzaldehyde dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[7][8]
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.[8][9]
-
The precipitated solid (crude chalcone) is collected by vacuum filtration, washed with cold water until neutral, and dried.[5]
-
-
Purification:
Characterization of Synthesized Chalcones
The structure and purity of the synthesized compounds are confirmed using standard analytical techniques.[8][11]
-
Melting Point: Determined in an open capillary tube to assess purity. A sharp melting point range is indicative of a pure compound.[5]
-
Infrared (IR) Spectroscopy: Performed using KBr discs to identify characteristic functional groups. Key peaks include the C=O stretch of the α,β-unsaturated ketone (around 1650-1690 cm⁻¹) and the C=C aromatic stretches.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure. The E-configuration of the double bond is confirmed by the coupling constant (J ≈ 15 Hz) of the two olefinic protons.[12]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized chalcone by identifying the molecular ion peak (M⁺).[11]
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
The MIC method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][13]
-
Materials:
-
Synthesized chalcone derivatives.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Nutrient broth.
-
96-well microtiter plates.
-
Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control.[13]
-
-
Procedure:
-
Prepare a stock solution of each chalcone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the chalcone solutions in nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth + bacteria + standard antibiotic) and a negative control (broth + bacteria).
-
Incubate the plates at 37°C for 24 hours.[10]
-
The MIC is determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed visually.[10]
-
Comparative Performance Data
The biological activity of chalcones is highly dependent on the nature and position of substituents on their aromatic rings.[1] Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., halogens, nitro groups) on Ring B often enhance antimicrobial and anticancer activity.[14] The following table presents representative data comparing the potential anticancer activity of chalcones derived from this compound against the MCF-7 breast cancer cell line.
Note: The following data is illustrative and based on established SAR principles for chalcones. Actual values would need to be determined experimentally.
| Compound ID | Ring B Substituent (R) | Predicted IC₅₀ (µM) vs. MCF-7 Cells | Rationale for Predicted Activity |
| CH-H | -H (Unsubstituted) | 25.5 | Baseline activity of the core scaffold. |
| CH-Cl | 4-Chloro | 12.8 | Electron-withdrawing halogens often increase cytotoxicity.[3] |
| CH-NO₂ | 4-Nitro | 9.5 | The strongly electron-withdrawing nitro group can significantly enhance anticancer activity.[14] |
| CH-OCH₃ | 4-Methoxy | 18.2 | Electron-donating methoxy groups can modulate activity, sometimes increasing it through specific target interactions.[15] |
| CH-OH | 4-Hydroxy | 21.0 | Hydroxyl groups can contribute to antioxidant activity but may have variable effects on cytotoxicity.[16] |
| Doxorubicin | (Standard Drug) | 4.39 | Reference anticancer agent for comparison.[17] |
Proposed Mechanism of Anticancer Action
Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death).[3] One common pathway involves the modulation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial function.
This proposed mechanism suggests that the chalcone derivatives increase cellular ROS levels, leading to mitochondrial membrane depolarization.[3] This dysfunction triggers the activation of a cascade of caspase enzymes, which are key executioners of apoptosis, ultimately leading to the death of the cancer cell.
References
- 1. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. benchchem.com [benchchem.com]
- 6. rltsc.edu.in [rltsc.edu.in]
- 7. sphinxsai.com [sphinxsai.com]
- 8. scialert.net [scialert.net]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
A Comparative Reactivity Analysis of 2-Chloro-6-hydroxyphenyl Ethanone and 2-Chloro-4-hydroxyphenyl Ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Haloketones are pivotal intermediates in organic synthesis, valued for their high reactivity and versatility in constructing a wide array of molecular architectures.[1][2] Their enhanced susceptibility to nucleophilic substitution at the α-carbon, driven by the adjacent electron-withdrawing carbonyl group, makes them powerful building blocks.[3][4] This guide presents an objective comparison of the reactivity profiles of two structurally isomeric α-haloketones: 2-chloro-1-(2-hydroxyphenyl)ethanone (an analog of the ortho-isomer, 2-chloro-6-hydroxyphenyl ethanone) and 2-chloro-1-(4-hydroxyphenyl)ethanone (the para-isomer).
The position of the phenolic hydroxyl group—ortho versus para—profoundly influences the molecule's electronic properties and steric environment, leading to distinct reaction pathways and reactivities. Understanding these differences is crucial for selecting the appropriate starting material and optimizing synthetic strategies, particularly in the development of pharmaceutical agents where such scaffolds are common.[1][5]
Comparative Reactivity Overview
The primary difference in reactivity stems from the proximity of the hydroxyl group to the chloroacetyl moiety. In the ortho-isomer, the hydroxyl group can participate directly in intramolecular reactions, a pathway unavailable to the para-isomer.
| Feature / Reaction Type | 2-chloro-1-(2-hydroxyphenyl)ethanone (Ortho Isomer) | 2-chloro-1-(4-hydroxyphenyl)ethanone (Para Isomer) |
| Nucleophilic Substitution (at α-Carbon) | Susceptible to standard S_N2 reactions with various nucleophiles (amines, thiols, etc.).[3] | Highly reactive towards nucleophiles at the α-carbon, serving as a key precursor for various derivatives.[1][5] |
| Intramolecular Cyclization | A facile and dominant pathway. The ortho-hydroxyl group acts as an internal nucleophile, leading to the formation of benzofuranone derivatives.[3] | Not possible due to the distal position of the hydroxyl group. |
| Carbonyl Group Reactions (e.g., Reduction) | The carbonyl can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.[3] Steric hindrance from the ortho-substituent may slightly influence reaction rates compared to the para-isomer. | The carbonyl group is readily reduced to an alcohol. |
| Phenolic Hydroxyl Group Reactivity | The phenolic proton is acidic and can be abstracted by a base.[3] The group can also be oxidized to form quinone structures.[3] | The hydroxyl group exhibits typical phenolic acidity and can undergo reactions such as etherification or oxidation. |
| Electrophilic Aromatic Substitution (EAS) | The ring is activated by the hydroxyl group. Electrophilic attack is directed to the positions ortho and para to the -OH group. | The ring is strongly activated by the para-hydroxyl group, directing incoming electrophiles to the positions ortho to it (C3 and C5). |
Key Reactivity Pathways
Nucleophilic Substitution at the Alpha-Carbon
Both isomers readily undergo nucleophilic substitution at the carbon bearing the chlorine atom. The electron-withdrawing nature of the adjacent carbonyl group makes this position highly electrophilic, facilitating the displacement of the chloride ion via an S_N2 mechanism.[3] This reaction is fundamental to the utility of these compounds as synthetic building blocks. For 2-chloro-1-(4-hydroxyphenyl)ethanone, this pathway is used to synthesize hydroxypyrimidine derivatives, which show potential as histone deacetylase (HDAC) inhibitors.[1]
Intramolecular Cyclization: A Defining Feature of the Ortho-Isomer
The most significant difference in reactivity is the ability of 2-chloro-1-(2-hydroxyphenyl)ethanone to undergo intramolecular cyclization. Under basic conditions, the phenolic proton is abstracted to form a phenoxide intermediate. This internal nucleophile then attacks the electrophilic α-carbon, displacing the chloride ion to form a five-membered ring, yielding a benzofuran-3(2H)-one.[3] This facile process is a common and efficient strategy for synthesizing the benzofuranone core, a scaffold present in numerous medicinally important compounds.[3]
Caption: Intramolecular cyclization pathway of the ortho-isomer.
Electrophilic Aromatic Substitution
In both molecules, the hydroxyl group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS), while the chloroacetyl group is deactivating and meta-directing.
-
For the Ortho-Isomer: The strong activating effect of the -OH group dominates, directing incoming electrophiles primarily to positions 3 and 5.
-
For the Para-Isomer: The -OH group at position 4 strongly activates the ring and directs substitution to the ortho positions (3 and 5). The deactivating chloroacetyl group at position 1 also directs to these same positions, resulting in a strong preference for substitution at C3 and C5.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone (Illustrative of α-Chlorination)
This protocol describes the synthesis of a related isomer but illustrates the general method for the α-chlorination of a hydroxyacetophenone.
Materials:
-
3-hydroxyacetophenone (100 mg, 0.74 mmol)
-
Sulfuryl chloride (150 mg, 1.1 mmol)
-
Methanol (5 ml)
-
Ethyl acetate/Dichloromethane (10 ml)
Procedure:
-
A mixture of 3-hydroxyacetophenone in methanol and ethyl acetate/dichloromethane is stirred at 293–303 K.[1]
-
Sulfuryl chloride is added dropwise to the stirred mixture.[1]
-
After the addition is complete, the reaction is allowed to return to room temperature and stirred for 1 hour.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the solvent is removed under reduced pressure by rotary evaporation to yield the desired product.[1]
Protocol 2: Intramolecular Cyclization of 2-chloro-1-(2-hydroxyphenyl)ethanone
This protocol outlines the conversion of the ortho-isomer to a benzofuranone, its characteristic reaction.
Step 1: Deprotonation
-
The phenolic proton of 2-chloro-1-(2-hydroxyphenyl)ethanone is abstracted by a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent (e.g., ethanol, DMF) to form the nucleophilic phenoxide intermediate.[3]
Step 2: Intramolecular S_N2 Attack
-
The resulting phenoxide attacks the adjacent α-carbon, displacing the chloride ion in an intramolecular S_N2 reaction.[3] The reaction is typically heated to facilitate the cyclization.
Step 3: Product Formation
-
The final product, Benzofuran-3(2H)-one, is formed.[3] Workup typically involves neutralization and extraction with an organic solvent, followed by purification via recrystallization or chromatography.
Logical Relationship Diagram: Comparative Reactivity
The following diagram illustrates the divergent primary reaction pathways available to the ortho- and para-isomers when treated with a nucleophile or a base.
Caption: Divergent reaction pathways for ortho- and para-isomers.
Conclusion
The comparative reactivity of 2-chloro-1-(2-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone is dictated by the position of the hydroxyl substituent. While both isomers are highly reactive towards nucleophilic substitution at the α-carbon, the ortho-isomer is distinguished by its propensity to undergo a rapid intramolecular cyclization to form benzofuranones. This unique and efficient pathway makes it a valuable precursor for a specific class of heterocyclic compounds. In contrast, the para-isomer serves as a more conventional, yet equally important, building block where intermolecular substitution is the exclusive pathway, enabling the synthesis of a different range of functionalized molecules. The choice between these two reagents is therefore determined by the desired synthetic outcome, with the ortho/para positioning offering a powerful tool for directing molecular construction.
References
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-1-(2-hydroxyphenyl)ethanone | 53074-73-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-1-(4-hydroxyphenyl)ethanone | 6305-04-0 | Benchchem [benchchem.com]
Comparative Purity Analysis of 1-(2-Chloro-6-hydroxyphenyl)ethanone: A Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The purity of 1-(2-Chloro-6-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative and complementary techniques are also discussed to provide a comprehensive analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely used and robust method for determining the purity of phenolic compounds and substituted acetophenones like this compound.[1][2][3] Its high resolution, sensitivity, and accuracy make it the industry standard for quantitative analysis of non-volatile and thermally labile compounds.
A typical RP-HPLC method separates compounds based on their hydrophobicity. A non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol.[2][4]
Proposed HPLC Method
Based on the analysis of similar phenolic compounds, a suitable starting point for an HPLC method for this compound is outlined below. Method development and validation would be required for a specific application.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 278 nm (Phenolic compounds show intense absorption in the UV region)[1][4] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile in water) to a concentration of approximately 1 mg/mL. |
Experimental Workflow for HPLC Analysis
References
A Comparative Crystallographic Analysis of Chloro-Hydroxyphenyl Ethanone Isomers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small organic molecules is paramount for predicting their physicochemical properties and biological activity. X-ray crystallography remains the gold standard for obtaining high-resolution structural data. This guide provides a comparative analysis of the crystallographic structures of two isomers of chloro-hydroxyphenyl ethanone: 2-chloro-1-(3-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone. While crystallographic data for 1-(2-Chloro-6-hydroxyphenyl)ethanone is not publicly available, the analysis of its isomers provides valuable insights into the effects of substituent positioning on molecular conformation and crystal packing.
Comparison of Crystallographic Data
The precise arrangement of atoms and molecules in a crystal lattice is defined by a unique set of crystallographic parameters. Below is a comparison of the key data for the two isomers.
| Parameter | 2-chloro-1-(3-hydroxyphenyl)ethanone | 2-chloro-1-(4-hydroxyphenyl)ethanone[1][2] |
| Chemical Formula | C₈H₇ClO₂ | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol | 170.59 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 4.9172 (2) | 7.4931 (5) |
| b (Å) | 12.7016 (4) | 14.7345 (10) |
| c (Å) | 11.8573 (3) | 13.5681 (10) |
| α (°) | 90 | 90 |
| β (°) | 96.294 (1) | 95.560 (1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 736.10 (4) | 1490.97 (18) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.539 | 1.520 |
| Temperature (K) | 293 | 100 |
Structural Insights and Intermolecular Interactions
The substitution pattern on the phenyl ring significantly influences the planarity of the molecule and the nature of intermolecular interactions.
2-chloro-1-(3-hydroxyphenyl)ethanone: The molecule is nearly planar, with a root-mean-square deviation of 0.0164 Å for the non-hydrogen atoms[3][4][5][6]. In the crystal, molecules form inversion-symmetric dimers through strong O—H⋯O hydrogen bonds. These dimers are further connected by weaker C—H⋯O interactions[3][4][5].
2-chloro-1-(4-hydroxyphenyl)ethanone: The asymmetric unit of this isomer contains two independent molecules, both of which are approximately planar[1]. The crystal structure is characterized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into chains[1].
A Hirshfeld surface analysis for 2-chloro-1-(3-hydroxyphenyl)ethanone reveals the relative contributions of various intermolecular contacts to the crystal packing[4][5]. The most significant contacts are H⋯H (26.6%), H⋯O/O⋯H (23.7%), and H⋯Cl/Cl⋯H (21.2%)[4][5].
Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail for crystalline samples, other techniques offer complementary information, particularly for non-crystalline materials or for studying molecules in solution.
| Technique | Advantages | Limitations |
| X-ray Crystallography | High, atomic resolution. Well-established for small molecules. | Requires high-quality single crystals. Crystal packing can influence conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural and dynamic information in solution. Does not require crystallization. | Generally limited to smaller proteins. Structure determination can be complex. |
| Cryo-Electron Microscopy (Cryo-EM) | Can determine the structure of large, complex macromolecules that are difficult to crystallize. | Resolution may be lower than X-ray crystallography for small molecules. Requires specialized equipment. |
Experimental Protocols
Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone[3][6]
-
To a stirred solution of 3-hydroxyacetophenone (0.74 mmol) in a mixture of methanol (5 ml) and ethyl acetate/dichloromethane (10 ml) at 293–303 K, sulfuryl chloride (1.1 mmol) is added dropwise.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.
-
Single crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.
X-ray Data Collection and Structure Refinement (General)[6]
-
A suitable single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture).
-
The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.
-
X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å).
-
The collected data are processed, and the structure is solved and refined using specialized software. For 2-chloro-1-(4-hydroxyphenyl)ethanone, O-bound hydrogen atoms were located in a difference Fourier map and refined freely[1].
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of a small organic molecule.
References
- 1. 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CID 139084348 | C16H14Cl2O4 | CID 139084348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis of Chalcones
The synthesis of chalcones, pivotal precursors in the biosynthesis of flavonoids and isoflavonoids, has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS).[1] This guide provides a detailed comparison of conventional heating methods and microwave-assisted techniques for the synthesis of chalcones, supported by experimental data and protocols. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, while simultaneously improving product yields and purity.[1][2][3][4]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences between conventional and microwave-assisted synthesis of various chalcone derivatives as reported in the literature. The data clearly demonstrates the enhanced efficiency of the microwave-assisted approach.
| Chalcone Derivative | Conventional Method | Microwave-Assisted Method | Reference |
| Time | Yield (%) | Time | |
| 1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one | 24 h | 61 | 3 min |
| 3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | 24 h | 78 | 3.5 min |
| Ferrocenyl Chalcones (general range) | 10–40 h | 71–87 | 1–5 min |
| 4,4'-Dihydroxychalcone | 5-6 h | 75 | 30-40 sec |
| 4-Dimethylamino-4'-nitrochalcone | 6-7 h | 65 | 40-50 sec |
| Morpholine-based Chalcones (general range) | Not specified | Lower yields | Shorter time |
| o-Hydroxy Chalcones (general range) | Long time | Lower yields | 3-5 min |
| Near-Infrared Chalcone Dye | 3 days | Good | 30 min |
Experimental Protocols
The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aldehyde and ketone.[2]
Protocol 1: Conventional Synthesis of 4,4'-Dihydroxychalcone
-
Materials:
-
4-hydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve equimolar amounts of 4-hydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.[5]
-
Cool the mixture in an ice bath while stirring continuously.[5]
-
Prepare a solution of NaOH in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 25°C.[5]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 5-6 hours.[6][5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[5]
-
Collect the precipitated product by vacuum filtration and wash it with cold water.[1]
-
Recrystallize the crude product from ethanol to obtain pure 4,4'-dihydroxychalcone.[5]
-
Protocol 2: Microwave-Assisted Synthesis of 4,4'-Dihydroxychalcone
-
Materials:
-
4-hydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3)
-
Ethanol
-
Microwave synthesis reactor
-
10 mL microwave vial with a cap
-
Thin Layer Chromatography (TLC) plates
-
Ethyl acetate and hexane (for TLC)
-
Hydrochloric acid (2M)
-
Filtration apparatus
-
-
Procedure:
-
In a 10 mL microwave vial, dissolve equimolar amounts of 4-hydroxyacetophenone and 4-hydroxybenzaldehyde in a minimal amount of ethanol.[1]
-
Add a catalytic amount of base (e.g., KOH or K2CO3).[1][7] For a solvent-free approach, the reactants and solid K2CO3 can be ground together to form a paste, which is then irradiated.[1][7]
-
Cap the vial and place it in the microwave synthesis reactor.
-
Set the reaction parameters, for instance, a power of 160-320 watts for a duration of 30-40 seconds.[2][6]
-
Monitor the reaction's progress using TLC with an ethyl acetate:hexane (1:4) solvent system.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Neutralize the mixture with 2M HCl, which should cause the chalcone product to precipitate.[1]
-
Collect the precipitate by filtration and wash it with cold water.[1]
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.[1]
-
Visualizing the Process and Comparison
Experimental Workflow Diagram
Caption: Experimental workflows for conventional and microwave-assisted chalcone synthesis.
Logical Comparison Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 4. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Biological Activities of Chalcones from Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core. This structural feature is a key determinant of their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility in the synthesis of chalcones, particularly through the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes, allows for the generation of a vast library of derivatives with diverse pharmacological profiles. This guide provides a comparative analysis of the biological activities of chalcones derived from various substituted acetophenones, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Data Presentation: A Comparative Analysis of Biological Activities
The biological efficacy of chalcones is significantly influenced by the nature and position of substituents on both aromatic rings. The following tables summarize the quantitative data from various studies, focusing on the impact of substituents on the acetophenone ring (Ring A) on the anticancer, anti-inflammatory, and antimicrobial activities of the resulting chalcones.
Table 1: Anticancer Activity of Chalcones from Substituted Acetophenones
The cytotoxic effects of chalcone derivatives have been extensively evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
| Acetophenone Substituent (Ring A) | Benzaldehyde Substituent (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Hydroxy | 4-Dimethylamino | MCF-7 (Breast) | 15 | [1] |
| 4'-Hydroxy | Unsubstituted | MCF-7 (Breast) | >100 | [2] |
| 2'-Hydroxy | 2-Hydroxy | MRSA (ATCC 43300) | 25-50 µg/mL | [3] |
| 4'-Amino | 4-Chloro | Various Bacteria | 17-25 mm (Zone of Inhibition) | [4] |
| 4'-Amino | 3-Bromo | Various Bacteria | 17-25 mm (Zone of Inhibition) | [4] |
| 4'-Amino | 3,4-Dimethoxy | Various Bacteria | 17-25 mm (Zone of Inhibition) | [4] |
| Unsubstituted | 3-Nitro | S. aureus | 0.4-0.6 mg/mL (MIC) | [5] |
| Unsubstituted | 3-Nitro | B. subtilis | 0.4-0.6 mg/mL (MIC) | [5] |
| 4-Bromo | 2-Chloro | S. aureus, E. coli | Good Inhibition | |
| 4-Methoxy | 4-Hydroxy | S. aureus | Moderate Activity | [6] |
Note: Direct comparison of IC50 and MIC values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Anti-inflammatory Activity of Chalcones
Chalcones exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The data below showcases the inhibitory potential of different chalcone derivatives.
| Acetophenone Substituent (Ring A) | Benzaldehyde Substituent (Ring B) | Assay | IC50 (µM) | Reference |
| 2',5'-Dihydroxy | Unsubstituted | NO production (LPS-stimulated N9 cells) | Potent Inhibition | [7] |
| 2',4'-Dihydroxy | 4-Dimethylamino | Xylene-induced ear edema (% inhibition) | 62% | [8] |
| 2',4'-Dihydroxy | 4-Chloro | Xylene-induced ear edema (% inhibition) | 68% | [8] |
| 2'-Hydroxy | Unsubstituted | β-glucuronidase release | 1.6 ± 0.2 | [7] |
| 2'-Hydroxy | Unsubstituted | Lysozyme release | 1.4 ± 0.2 | [7] |
Table 3: Antimicrobial Activity of Chalcones
The antimicrobial properties of chalcones are evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Acetophenone Substituent (Ring A) | Benzaldehyde Substituent (Ring B) | Microorganism | MIC (µg/mL) | Reference |
| 2'-Hydroxy | 2-Hydroxy | MRSA (ATCC 43300) | 25-50 | [3] |
| 4-Amino | 4-Chloro | Various Bacteria | - | [4] |
| 4-Amino | 3-Bromo | Various Bacteria | - | [4] |
| 4-Amino | 3,4-Dimethoxy | Various Bacteria | - | [4] |
| Unsubstituted | 3-Nitro | S. aureus | 400-600 | [5] |
| Unsubstituted | 3-Nitro | B. subtilis | 400-600 | [5] |
| 4-Bromo | 2-Chloro | S. aureus, E. coli | - | |
| 4-Methoxy | 4-Hydroxy | S. aureus | Moderate Activity | [6] |
Note: "-" indicates that the original reference provided qualitative data (e.g., zone of inhibition) rather than a specific MIC value.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to scientific research. This section provides step-by-step protocols for the synthesis of chalcones and a key assay for evaluating their anticancer activity.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from substituted acetophenones and benzaldehydes.[9][10]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, beaker, etc.)
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the appropriate aromatic aldehyde in ethanol.[11]
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add an aqueous solution of NaOH (10-40%).[11] The reaction is typically stirred for 4 to 48 hours.[11]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[10]
-
Neutralization: Acidify the mixture with dilute HCl to precipitate the chalcone.[10]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then recrystallize it from a suitable solvent like ethanol to obtain the purified chalcone.[10]
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[12][13]
Materials:
-
Cancer cell line of interest
-
96-well microplate
-
Complete cell culture medium
-
Chalcone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value of the chalcone.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of chalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Proper Disposal of 1-(2-Chloro-6-hydroxyphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-(2-Chloro-6-hydroxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound is a hazardous substance that requires a structured disposal protocol. This guide provides a detailed, step-by-step procedure for its safe disposal, in line with general laboratory hazardous waste management principles.
Hazard Profile and Safety Summary
Before handling this compound, it is crucial to be aware of its hazard profile. This information dictates the necessary safety precautions and the rationale for the stringent disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Wear protective gloves, clothing, and face protection. |
| Skin Corrosion/Irritation | Causes severe skin burns. | Immediately remove contaminated clothing. Rinse skin with water. |
| Serious Eye Damage | Causes serious eye damage. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a licensed hazardous waste disposal service. The following steps outline the process for preparing the chemical waste for collection.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
2. Waste Segregation:
-
This compound is a halogenated organic compound .
-
It must be collected in a designated waste container for halogenated organic waste.
-
Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.
3. Containerization:
-
Use a chemically compatible and leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be in good condition, free from cracks or residue on the outside.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
4. Labeling:
-
Label the waste container clearly with "HAZARDOUS WASTE".
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., corrosive, toxic).
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a secondary containment bin to prevent the spread of potential spills.
-
Store away from incompatible materials.
6. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific instructions for collection and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal Steps
The procedural steps are interconnected, with each step mitigating a specific risk associated with the chemical.
Caption: Relationship between chemical hazards and disposal steps.
By adhering to this structured disposal plan, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.
Personal protective equipment for handling 1-(2-Chloro-6-hydroxyphenyl)ethanone
Essential Safety and Handling Guide for 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of this compound (CAS No. 55736-04-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following PPE is required:
-
Eye and Face Protection: Chemical splash goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against splashes and airborne particles.[1][2]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves that have been tested according to EN 374.[3][4] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[5]
-
Lab Coat/Protective Clothing: A complete protective suit or a lab coat that is flame-retardant and impervious should be worn to protect against chemical splashes and contamination.[5][6] Contaminated clothing must be removed immediately and washed before reuse.[4][7]
-
-
Respiratory Protection: In situations where dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH (US) or EN 143 (EU) approved particulate respirator should be used.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[7]
Operational and Handling Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][2]
Handling:
-
Ensure adequate ventilation at the workstation, utilizing local exhaust ventilation or a chemical fume hood.[9][10]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2][7]
Emergency Procedures
In the event of exposure, immediate action is critical:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7][8]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be handled as hazardous waste.
-
Chemical Waste: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][6] Do not empty into drains.[1][2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent materials, and empty containers, should be collected in a suitable, labeled container for hazardous waste disposal.[1][7]
Summary of Safety and Handling Information
| Aspect | Recommendation | Citations |
| Eye/Face Protection | Chemical splash goggles or face shield (OSHA 29 CFR 1910.133 or EN166). | [1][2] |
| Hand Protection | Chemical-resistant gloves (tested to EN 374). | [3][4] |
| Body Protection | Protective suit or lab coat. | [5][6] |
| Respiratory Protection | NIOSH or EN 143 approved respirator if dust/aerosol is generated or ventilation is poor. | [5][7] |
| Storage | Cool, dry, well-ventilated area in a tightly closed container, away from ignition sources and incompatibles. | [7][8] |
| Handling | Use in a well-ventilated area (fume hood). Avoid contact and inhalation. Wash hands after use. | [9][10] |
| Inhalation First Aid | Move to fresh air, provide oxygen or artificial respiration if needed, and get medical help. | [2][7][8] |
| Skin Contact First Aid | Flush with water for at least 15 minutes, remove contaminated clothing, and seek medical attention. | [4][8] |
| Eye Contact First Aid | Flush with water for at least 15 minutes, remove contact lenses, and get immediate medical attention. | [2][8][11] |
| Ingestion First Aid | Do not induce vomiting. Rinse mouth and drink water if conscious. Get immediate medical attention. | [5][8] |
| Disposal | Dispose of as hazardous waste according to all applicable regulations. Do not release into the environment. | [1][6] |
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. angenechemical.com [angenechemical.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. lobachemie.com [lobachemie.com]
- 10. aksci.com [aksci.com]
- 11. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
